molecular formula C16H13N3O3 B15601974 VU0359516

VU0359516

カタログ番号: B15601974
分子量: 295.29 g/mol
InChIキー: NAPZSTOOVHXHKA-RGEXLXHISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

VU0359516 is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H13N3O3

分子量

295.29 g/mol

IUPAC名

(7E)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14-

InChIキー

NAPZSTOOVHXHKA-RGEXLXHISA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Molecular Choreography of VU0359516: A Technical Guide to its Action as a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VU0359516, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacological profile, detailing its molecular interactions and the downstream signaling cascades it modulates. Through a combination of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide offers a comprehensive resource for those investigating the therapeutic potential of mGluR4 modulation.

Core Mechanism of Action: Potentiating Glutamate's Inhibitory Tone

This compound acts as a positive allosteric modulator of the mGluR4, a class C G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its sensitivity to the endogenous ligand, glutamate. The primary consequence of this potentiation is an amplification of the canonical mGluR4 signaling pathway.

Metabotropic glutamate receptor 4 is predominantly coupled to the Gi/o family of inhibitory G-proteins.[1] Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By enhancing the effect of glutamate, this compound augments this inhibitory signal, leading to a more profound reduction in cAMP. This mechanism is crucial in brain regions where mGluR4 is expressed, as it serves to dampen excessive neuronal excitation.

Recent studies have also suggested an alternative signaling pathway for mGluR4, involving the activation of phospholipase C (PLC) and subsequent protein kinase C (PKC) activation, which contributes to the inhibition of presynaptic calcium influx.[2] The precise role of this compound in modulating this non-canonical pathway requires further investigation.

Quantitative Pharmacological Profile of this compound

The following table summarizes the key in vitro pharmacological parameters of this compound at the mGluR4.

ParameterValueSpeciesAssay TypeReference
EC50 0.38 µMNot SpecifiedNot Specified[3]

Further quantitative data, such as binding affinity (Kd or Ki) and the fold-shift in glutamate EC50, are essential for a complete pharmacological characterization but are not yet publicly available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of mGluR4 positive allosteric modulators like this compound.

Glutamate Potentiation Assay in a Functional Cell-Based Assay

This assay is fundamental to identifying and characterizing mGluR4 PAMs by measuring their ability to enhance the response of the receptor to a sub-maximal concentration of glutamate.

Objective: To determine the potency (EC50) of a test compound to potentiate the glutamate-induced response at the mGluR4.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat mGluR4.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Glutamate solution (agonist).

  • Test compound (e.g., this compound) stock solution in DMSO.

  • A detection system to measure the downstream signaling event (e.g., a cAMP assay kit or a calcium mobilization assay kit if using a chimeric G-protein like Gqi5).

Procedure:

  • Cell Culture: Plate the mGluR4-expressing cells in 96-well or 384-well microplates at a suitable density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a sub-maximal response (typically EC20).

  • Assay: a. Wash the cells with assay buffer. b. Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the EC20 concentration of glutamate to the wells. d. Incubate for a specified time to allow for the signaling response to occur. e. Lyse the cells (for cAMP assays) or directly measure the signal (for calcium assays).

  • Data Analysis: a. Measure the output signal (e.g., luminescence for cAMP or fluorescence for calcium). b. Normalize the data to the response of the EC20 glutamate concentration alone (defined as 0% potentiation) and a maximal response from a saturating concentration of a known mGluR4 agonist or a reference PAM (defined as 100% potentiation). c. Plot the percentage potentiation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular cAMP Measurement Assay

This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Objective: To quantify the ability of a test compound to modulate glutamate-induced inhibition of cAMP production.

Materials:

  • mGluR4-expressing cells.

  • Assay buffer.

  • Forskolin (B1673556) or another adenylyl cyclase activator.

  • Glutamate solution.

  • Test compound stock solution.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Stimulation: a. Pre-incubate the cells with the test compound for a defined period. b. Stimulate the cells with a mixture of the test compound, glutamate, and an adenylyl cyclase activator like forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a more robust measurement of inhibition.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP kit manufacturer's protocol. b. Perform the cAMP detection assay following the kit's instructions.

  • Data Analysis: a. Calculate the concentration of cAMP in each well. b. Normalize the data to the cAMP level in the presence of forskolin alone (defined as 100%) and in the presence of a saturating concentration of an mGluR4 agonist (defined as 0%). c. Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration in the presence of a fixed concentration of glutamate to determine the EC50 for potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the mGluR4 and a typical experimental workflow for characterizing a PAM.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site Gi_o Gi/o mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) PKA->Downstream Phosphorylates

Caption: Canonical Gi/o-coupled signaling pathway of the mGluR4.

PAM_Characterization_Workflow start Start: Identify Putative mGluR4 PAM assay_dev Develop Functional Assay (e.g., cAMP or Ca2+ flux) start->assay_dev primary_screen Primary Screen: Test at single concentration for potentiation of EC20 Glutamate assay_dev->primary_screen dose_response Dose-Response Curve: Determine EC50 for potentiation primary_screen->dose_response Active compounds selectivity Selectivity Profiling: Test against other mGluRs and off-targets dose_response->selectivity binding_assay Binding Assay (Optional): Determine binding affinity (Kd/Ki) selectivity->binding_assay Selective compounds in_vivo In Vivo Studies: Test for efficacy in animal models selectivity->in_vivo Proceed without binding data binding_assay->in_vivo

Caption: Experimental workflow for the characterization of an mGluR4 PAM.

Conclusion

This compound represents a valuable pharmacological tool for probing the function of the mGluR4. Its mechanism as a positive allosteric modulator allows for the amplification of endogenous glutamatergic signaling, offering a nuanced approach to receptor modulation compared to direct agonists. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and other mGluR4 PAMs, which hold therapeutic promise for a range of neurological disorders, including Parkinson's disease. Further research is warranted to fully elucidate its quantitative pharmacological profile and its effects on non-canonical signaling pathways.

References

VU0359516: A Technical Guide for Researchers on a Key mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the Group III mGluRs, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1] The modulation of mGluR4 activity through positive allosteric modulators (PAMs) offers a nuanced approach to enhancing the receptor's function in response to the endogenous ligand, glutamate. This strategy is believed to provide a more temporally and spatially precise therapeutic effect compared to direct-acting agonists. VU0359516 is a significant compound within the landscape of mGluR4 PAMs, representing a class of molecules that have been instrumental in validating the therapeutic potential of this target. This technical guide provides an in-depth overview of this compound and related mGluR4 PAMs, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Concepts: mGluR4 and Positive Allosteric Modulation

mGluR4 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Presynaptically located mGluR4s play a crucial role in regulating neurotransmitter release. Their activation typically leads to a reduction in the release of glutamate or GABA, depending on the neuronal circuit. This modulatory function is central to their therapeutic potential in disorders characterized by aberrant neurotransmission.

Positive allosteric modulators like this compound bind to a site on the mGluR4 receptor that is distinct from the glutamate binding site (the orthosteric site). By themselves, PAMs have little to no intrinsic activity. However, their binding potentiates the receptor's response to glutamate, increasing its potency (leftward shift in the dose-response curve) and/or efficacy (increase in the maximal response).

Quantitative Data for mGluR4 Positive Allosteric Modulators

The following tables summarize key in vitro and in vivo quantitative data for well-characterized mGluR4 PAMs that are structurally and functionally related to this compound. This data provides a benchmark for the expected potency, selectivity, and pharmacokinetic profile of compounds in this class.

Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs

CompoundTargetAssay TypeEC50Efficacy (% of Glutamate Max)Fold ShiftReference
VU0155041 human mGluR4Calcium Mobilization798 nM--[3][4]
rat mGluR4Calcium Mobilization693 nM--[3][4]
ADX88178 human mGluR4Not Specified4 nM--[5]
(-)-PHCCC human mGluR4Calcium Mobilization~5 µM135%5-fold[3]
ML128 human mGluR4Not SpecifiedPotent--[3]
ML292 human mGluR4Calcium Mobilization1.2 µM105%-[6]
rat mGluR4Calcium Mobilization330 nM126%30.2-fold[6]

Table 2: Selectivity Profile of Representative mGluR4 PAMs

CompoundmGluR1mGluR2mGluR3mGluR5mGluR6mGluR7mGluR8Reference
ADX88178 >30 µM>30 µM>30 µM>30 µM>30 µM>30 µM>30 µM[5]
ML292 >10 µM>10 µM>10 µM>10 µM6.8 µM>10 µM>10 µM[6]

Table 3: In Vivo Pharmacokinetic Parameters of a Representative mGluR4 PAM (ML292) in Rats

ParameterValueRoute of AdministrationReference
ClearanceHigh-[6]
Brain:Plasma Ratio (0-6h)~1.4Subcutaneous[6]
Brain AUC:Plasma AUC~3Subcutaneous[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of mGluR4 PAMs. Below are protocols for key experiments cited in the study of these compounds.

Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGluR4 PAMs in a cellular context. As mGluR4 is a Gαi/o-coupled receptor, it does not naturally signal through calcium mobilization. Therefore, the assay utilizes a chimeric G-protein, such as Gαqi5 or Gαq/i, which redirects the mGluR4 signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.[7]

Protocol:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are commonly used.

    • Cells are co-transfected with the cDNA for human or rat mGluR4 and the chimeric G-protein (e.g., Gαqi5).

    • Stable cell lines are often generated for consistent results.

  • Cell Plating:

    • Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. A probenecid (B1678239) solution is often included to prevent dye leakage.[5]

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken.

    • The PAM (e.g., this compound) is added at various concentrations, followed shortly by a sub-maximal concentration (EC20) of glutamate.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is plotted against the PAM concentration to generate a dose-response curve.

    • The EC50 (concentration of PAM that produces 50% of the maximal response) is calculated to determine potency.

GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins following receptor stimulation. It is a valuable tool for characterizing the mechanism of action of GPCR ligands.[4][8]

Protocol:

  • Membrane Preparation:

    • Cell membranes are prepared from cells expressing the mGluR4 receptor.

  • Assay Components:

    • The reaction mixture typically contains:

      • Cell membranes

      • [35S]GTPγS (a non-hydrolyzable GTP analog)

      • GDP (to regulate basal binding)

      • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

      • The PAM (this compound) at various concentrations

      • A fixed concentration of glutamate (e.g., EC20)

  • Incubation:

    • The components are mixed and incubated at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Filtration:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS.

    • The filters are washed with ice-cold buffer.

  • Detection and Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The amount of [35S]GTPγS binding is plotted against the PAM concentration to determine its effect on G-protein activation.

Electrophysiology in Brain Slices

Electrophysiological recordings in brain slices allow for the study of the effects of mGluR4 PAMs on synaptic transmission and neuronal excitability in a more physiologically relevant context. The striatum is a key brain region for these studies due to the high expression of mGluR4.[9][10]

Protocol:

  • Brain Slice Preparation:

    • Rodents (rats or mice) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal or sagittal slices containing the striatum are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Whole-cell patch-clamp recordings are made from striatal neurons (e.g., medium spiny neurons).

    • Synaptic responses are evoked by electrical stimulation of afferent pathways (e.g., corticostriatal fibers).

  • Drug Application:

    • A stable baseline of synaptic responses is recorded.

    • This compound is bath-applied at a known concentration, often in the presence of a low concentration of an mGluR4 agonist, to assess its modulatory effect on synaptic transmission.

  • Data Analysis:

    • Changes in the amplitude and frequency of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) are measured to determine the effect of the PAM on synaptic strength.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its characterization.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site G_protein Gαi/o-βγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream

Caption: mGluR4 Signaling Pathway Modulation by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Ca_Assay Calcium Mobilization Assay (Potency - EC50) GTP_Assay GTPγS Binding Assay (Mechanism of Action) Ca_Assay->GTP_Assay Selectivity_Assay Selectivity Screening (vs. other mGluRs) GTP_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Parkinson's Disease Models) PK_Studies->Efficacy_Models Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Ca_Assay

Caption: Experimental Workflow for Characterizing mGluR4 PAMs.

SAR_Logic Scaffold Core Scaffold e.g., Phenyl-tetrazole-piperidine R1 R1 Group Modulates Potency Scaffold->R1 R2 R2 Group Affects Selectivity Scaffold->R2 R3 R3 Group Influences PK Properties Scaffold->R3 Activity Biological Activity (mGluR4 PAM) R1->Activity R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) Logic for mGluR4 PAMs.

Conclusion

This compound and its analogs represent a critical class of pharmacological tools for the investigation of mGluR4 function and its therapeutic potential. The data and protocols presented in this guide, drawn from studies on closely related and well-characterized mGluR4 PAMs, provide a comprehensive framework for researchers in the field. The continued development and characterization of selective and potent mGluR4 PAMs hold significant promise for the treatment of Parkinson's disease and other CNS disorders. The methodologies outlined herein are fundamental to advancing these efforts and translating preclinical findings into clinical applications.

References

The Discovery and Synthesis of VU0359516: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0359516, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document details the structure-activity relationship (SAR) studies that led to its discovery, a step-by-step synthesis pathway, and key quantitative pharmacological data. Furthermore, it outlines the experimental protocols for its synthesis and biological evaluation and visualizes the relevant signaling pathways, offering a complete resource for researchers in the field of neuroscience and drug development.

Introduction: The Emergence of mGluR4 PAMs

Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1] The discovery of positive allosteric modulators (PAMs) for mGluR4 represents a significant advancement, offering a more nuanced approach to receptor modulation compared to orthosteric agonists.[2][3] These PAMs bind to a site topographically distinct from the glutamate binding site, enhancing the receptor's response to the endogenous ligand.[2] Early research in the field was marked by the discovery of compounds like (-)-PHCCC, which, despite limitations in potency and selectivity, provided crucial proof-of-concept for the therapeutic potential of mGluR4 PAMs.[4][5] Subsequent high-throughput screening campaigns and medicinal chemistry efforts, particularly at Vanderbilt University, have led to the discovery of novel, more potent, and selective mGluR4 PAMs, including the chemical series to which this compound belongs.

While the specific designation this compound is not extensively detailed in publicly available literature, it is understood to be part of the same research program that produced the well-characterized compound VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine).[5] This guide will focus on the discovery and synthesis pathway of VU0418506 as a representative and advanced member of this important class of mGluR4 PAMs.

Discovery and Structure-Activity Relationship (SAR)

The discovery of VU0418506 stemmed from a medicinal chemistry campaign aimed at improving the properties of earlier mGluR4 PAMs. The development process involved the exploration of various amide bioisosteres, leading to the identification of the novel and potent pyrazolo[4,3-b]pyridine scaffold.[5]

Key SAR insights that led to the discovery of this series include:

  • Core Scaffold: Replacement of a common picolinamide (B142947) core with a pyrazolo[4,3-b]pyridine "head group" maintained or improved potency.[5]

  • Amine Linker: A simple amine linker was found to be optimal for connecting the core scaffold to the phenyl ring.

  • Phenyl Substitution: Substitution on the phenyl ring was crucial for potency and metabolic stability. A 3-chloro-4-fluoro substitution pattern was identified as favorable, likely to block oxidative metabolism.[5]

Synthesis Pathway

The synthesis of VU0418506 is achieved through a multi-step process, as outlined in the literature.[5] The key steps are detailed below.

Diagram of the Synthesis Pathway```dot

G A 3-Fluoro-2-formylpyridine (B156136) (27) B Pyrazolo[4,3-b]pyridine A->B  Hydrazine, 100 °C C 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) B->C  2M NaOH, Br2 D Boc-protected intermediate (29) C->D  Boc2O, DMAP, Et3N F Coupled product D->F  Buchwald-Hartwig Amination (Pd2(dba)3, X-Phos, Cs2CO3) E 3-Chloro-4-fluoroaniline (B193440) (30) E->F G VU0418506 (26) F->G  Boc deprotection (TFA)

Caption: Classical mGluR4 signaling cascade.

Upon binding of glutamate and the PAM, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [2]This reduction in cAMP ultimately results in a decrease in neurotransmitter release from the presynaptic terminal. [2]

Alternative Signaling Pathway

Recent studies have identified an alternative, Gαi/o-independent signaling pathway for mGluR4 that involves Phospholipase C (PLC) and Protein Kinase C (PKC). [6]

G cluster_0 Cell Membrane cluster_1 Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 This compound This compound This compound->mGluR4 PLC Phospholipase C mGluR4->PLC PKC Protein Kinase C PLC->PKC Ca_Influx ↓ Presynaptic Ca2+ Influx PKC->Ca_Influx

Caption: Alternative mGluR4 signaling via PLC/PKC.

This pathway has been shown to contribute to the depression of excitatory synaptic transmission by inhibiting presynaptic calcium influx. [6]

Experimental Protocols

Synthesis of VU0418506

The following is a detailed protocol for the synthesis of VU0418506, adapted from the literature. [5] Step 1: Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28)

  • To a solution of 3-fluoro-2-formylpyridine (27), add hydrazine.

  • Heat the reaction mixture to 100 °C.

  • After the reaction is complete, add 2 M sodium hydroxide (B78521) (NaOH) and bromine (Br2).

  • The resulting product, 3-bromo-1H-pyrazolo[4,3-b]pyridine (28), is obtained in a 29% yield over the two steps.

Step 2: Boc Protection of the Pyrazole Nitrogen (29)

Step 3: Buchwald-Hartwig Amination and Boc Deprotection to Yield VU0418506 (26)

  • To a solution of the Boc-protected intermediate (29) and 3-chloro-4-fluoroaniline (30) in 1,4-dioxane, add cesium carbonate (Cs2CO3), X-Phos, and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3).

  • Heat the reaction mixture to 100 °C.

  • After completion of the coupling reaction, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) at room temperature.

  • The final product, VU0418506 (26), is obtained as an orange solid in a 70% yield over the two steps.

In Vitro Pharmacology: Calcium Mobilization Assay

The potency of VU0418506 as an mGluR4 PAM is typically determined using a calcium mobilization assay in a cell line stably expressing the human or rat mGluR4 receptor.

Experimental Workflow

G A Plate cells expressing mGluR4 B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of VU0418506 B->C D Add a sub-maximal (EC20) concentration of glutamate C->D E Measure intracellular calcium concentration using a fluorescence plate reader D->E F Analyze data to determine EC50 E->F

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the mGluR4 receptor into 384-well black-walled, clear-bottom plates.

  • Dye Loading: The following day, wash the cells with an assay buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37 °C.

  • Compound Addition: Add varying concentrations of VU0418506 to the wells and incubate.

  • Glutamate Stimulation: Add a concentration of glutamate that elicits a response approximately 20% of its maximal effect (EC20).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.

  • Data Analysis: Plot the concentration-response curve for VU0418506 in the presence of the EC20 concentration of glutamate and calculate the EC50 value using a four-parameter logistic equation.

Conclusion

This compound and its close analog VU0418506 represent a significant advancement in the development of selective and potent positive allosteric modulators for the mGluR4 receptor. The discovery of the novel pyrazolo[4,3-b]pyridine scaffold has provided a valuable chemical tool for probing the therapeutic potential of mGluR4 modulation in CNS disorders. The detailed synthesis and pharmacological data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this important class of compounds and their potential clinical applications. The elucidation of both classical and alternative signaling pathways for mGluR4 provides a deeper understanding of its complex biology and opens new avenues for therapeutic intervention.

References

In Vitro Characterization of VU0359516: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 PAMs are a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous agonist, acetylcholine (ACh). This mechanism offers the potential for greater physiological control and a reduced side-effect profile. This document provides a comprehensive overview of the in vitro pharmacological and functional characterization of M1 PAMs, with a focus on the methodologies and signaling pathways relevant to compounds like this compound.

Quantitative Pharmacological Profile

The in vitro potency and selectivity of M1 PAMs are determined through a series of functional and binding assays. The data presented below is representative of prototypical M1 PAMs and serves as a benchmark for characterizing novel compounds like this compound.

Table 1: M1 PAM Functional Potency
Assay TypeCell LineAgonistParameterValue (nM)Reference Compound
Calcium MobilizationCHO-hM1Acetylcholine (EC20)EC50492 ± 2.9VU319[1]
Calcium MobilizationCHO-M1Carbachol (EC20)EC502140 ± 440VU0453595[2]
Table 2: M1 Agonist Activity
Assay TypeCell LineParameterValueReference Compound
Calcium MobilizationCHO-hM1EC50> 30 µMVU319[1]
Table 3: Selectivity Profile
Receptor SubtypeAssay TypeParameterActivityReference Compound
M2, M3, M4, M5Calcium MobilizationPAM ActivityInactiveVU319[1]
M1-M5Radioligand Binding ([3H]NMS)DisplacementNo displacement up to 30 µMVU319[1]

Mechanism of Action and Signaling Pathways

M1 receptors are Gq/11-coupled G protein-coupled receptors (GPCRs). Canonical activation by an agonist like acetylcholine leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

However, M1 receptor signaling is more complex, with evidence of biased signaling, where a ligand can preferentially activate one signaling pathway over another. For instance, some M1 PAMs have been shown to potentiate Gq/11-mediated calcium mobilization but not the activation of Phospholipase D (PLD), another M1-regulated pathway.[2] This signaling bias can have significant implications for the in vivo effects of the compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC PLD PLD Gq11->PLD PIP2 PIP2 PLC->PIP2 PA PA PLD->PA IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC PLD_effect Downstream Effects PA->PLD_effect ACh Acetylcholine (Agonist) ACh->M1R PAM This compound (PAM) PAM->M1R

M1 receptor signaling pathways.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency and agonist activity of M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the M1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media.[3]

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

  • Compound Addition: The dye is removed, and cells are washed. The test compound (e.g., this compound) is serially diluted and added to the cells for a short pre-incubation period (e.g., 2.5 minutes).[2]

  • Agonist Stimulation: An EC20 concentration of an agonist (e.g., acetylcholine) is added to the wells to measure PAM activity.[2] For agonist mode testing, buffer is added instead of an agonist.

  • Data Acquisition: Fluorescence changes are measured in real-time using an instrument like a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The fluorescence signal is normalized to the maximal response induced by a saturating concentration of the agonist. EC50 values are calculated using a four-parameter logistic equation.

Calcium_Mobilization_Workflow start Start culture Culture CHO-M1 Cells start->culture plate Plate Cells in 384-well Plate culture->plate dye Load Cells with Calcium-sensitive Dye plate->dye wash Wash Cells dye->wash compound Add Serially Diluted This compound wash->compound agonist Add ACh (EC20) compound->agonist read Measure Fluorescence (e.g., FDSS7000) agonist->read analyze Normalize Data & Calculate EC50 read->analyze end End analyze->end

Calcium mobilization assay workflow.
Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology assays in native brain tissue provide a more translationally relevant assessment of a compound's activity. These experiments measure how M1 PAMs modulate neuronal excitability.

Methodology:

  • Tissue Preparation: Acute brain slices (e.g., 300 µm thick) containing the medial prefrontal cortex (mPFC) are prepared from rodents.

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Layer V pyramidal cells are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane of a target neuron. The membrane is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs) are recorded in voltage-clamp mode.[3]

  • Compound Application: After establishing a stable baseline recording, the M1 PAM is bath-applied to the slice.

  • Data Analysis: The frequency and amplitude of sEPSCs before and after compound application are analyzed to determine the effect of the M1 PAM on synaptic activity. An increase in sEPSC frequency indicates enhanced neuronal excitability.

Electrophysiology_Workflow start Start slice Prepare Acute mPFC Brain Slices start->slice chamber Transfer Slice to Recording Chamber slice->chamber patch Perform Whole-Cell Patch Clamp on Layer V Pyramidal Neuron chamber->patch baseline Record Baseline sEPSC Activity patch->baseline apply Bath Apply This compound baseline->apply record Record Post-Compound sEPSC Activity apply->record analyze Analyze Changes in sEPSC Frequency/Amplitude record->analyze end End analyze->end

Whole-cell electrophysiology workflow.

Differentiating M1 PAM Profiles

M1 PAMs can be broadly categorized based on their intrinsic agonist activity. This distinction is critical as it can impact the therapeutic window and side-effect profile.

  • PAMs (e.g., VU0453595): These compounds exhibit positive allosteric modulation with little to no intrinsic agonist activity. They enhance the effect of endogenous acetylcholine without directly activating the M1 receptor in the absence of the native ligand.[3]

  • Ago-PAMs (e.g., MK-7622): These compounds not only potentiate the effect of acetylcholine but also possess significant agonist activity on their own. This can lead to over-activation of the M1 receptor, potentially causing adverse effects.[3]

This compound is characterized as a PAM with minimal agonist activity, which is considered a more desirable profile for enhancing cognitive function while minimizing the risk of cholinergic side effects.[3]

M1_PAM_Profiles cluster_types M1 Positive Allosteric Modulators cluster_characteristics Key Characteristics pam PAM (Low Agonism) pam_char Activity-dependent M1 activation Maintains physiological signaling (e.g., VU0453595) pam->pam_char Leads to ago_pam Ago-PAM (High Agonism) ago_pam_char Tonic M1 activation Potential for over-activation (e.g., MK-7622) ago_pam->ago_pam_char Leads to

Logical relationship of M1 PAM types.

Conclusion

The in vitro characterization of this compound and related M1 PAMs relies on a suite of functional and mechanistic assays. Calcium mobilization assays in recombinant cell lines provide essential data on potency and selectivity, while electrophysiological recordings in native brain tissue offer crucial insights into the compound's effects on neuronal circuits. Understanding the compound's signaling profile, particularly its degree of agonist activity and potential for biased signaling, is paramount for predicting its in vivo efficacy and safety. The methodologies described herein form a robust framework for the comprehensive evaluation of novel M1 PAMs for the treatment of cognitive disorders.

References

VU0359516: A Technical Guide to its Selectivity Profile for mGluR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). As a selective antagonist, it holds potential for investigating the physiological roles of mGluR3 and as a therapeutic agent for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound and related compounds for mGluR subtypes, details the experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows. While specific data for this compound is not publicly available in extensive detail, this guide draws upon the characterization of a closely related and well-documented mGluR3 NAM, VU0650786, discovered by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD).[1][2][3][4] The methodologies and general selectivity profile are expected to be highly similar.

Data Presentation: Selectivity Profile of a Representative mGluR3 NAM (VU0650786)

The following table summarizes the quantitative data for the selectivity of VU0650786, a representative selective mGluR3 NAM, against various mGluR subtypes. This data is critical for understanding its specificity and potential off-target effects.

Receptor SubtypeIC₅₀ (nM)Fold Selectivity vs. mGluR3
mGluR3 392 -
mGluR1> 25,000> 64
mGluR2> 25,000> 64
mGluR4> 25,000> 64
mGluR5> 25,000> 64
mGluR6> 25,000> 64
mGluR7> 25,000> 64
mGluR8> 25,000> 64

Data derived from the discovery and characterization of VU0650786, a potent and selective mGluR3 NAM.[3][5]

Experimental Protocols

The characterization of selective mGluR3 NAMs like this compound involves a series of in vitro assays to determine their potency and selectivity.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Receptor Expression: Cells are stably or transiently transfected with plasmids encoding the specific human or rat mGluR subtypes (mGluR1-8). This allows for the isolated study of the compound's effect on each receptor.

In Vitro Pharmacology Assays
  • Calcium Mobilization Assay (for Group I mGluRs):

    • Principle: Group I mGluRs (mGluR1 and mGluR5) couple to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).

    • Method:

      • Transfected cells are plated in 96- or 384-well plates.

      • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • The test compound (this compound) is added at various concentrations.

      • An agonist (e.g., Glutamate or a specific agonist like DHPG) is added to stimulate the receptor.

      • Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader (e.g., FLIPR).

      • The IC₅₀ value is calculated from the concentration-response curve, representing the concentration of the NAM that inhibits 50% of the agonist response.

  • cAMP Accumulation Assay (for Group II and III mGluRs):

    • Principle: Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Method:

      • Transfected cells are plated and incubated with the test compound.

      • Forskolin is added to stimulate adenylyl cyclase and raise basal cAMP levels.

      • A group-specific agonist (e.g., LY379268 for Group II) is added.

      • Cell lysates are prepared, and cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

      • The IC₅₀ value is determined by the compound's ability to reverse the agonist-induced decrease in cAMP levels.

Mandatory Visualization

Signaling Pathway of mGluR3 and Inhibition by a NAM

mGluR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR3 mGluR3 Glutamate->mGluR3 Binds Gi_Go Gαi/o mGluR3->Gi_Go Activates VU035951 VU035951 -6 This compound (NAM) -6->mGluR3 Binds (Allosteric site) AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Signaling cascade of mGluR3 and its allosteric inhibition.

Experimental Workflow for mGluR NAM Selectivity Screening

experimental_workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., at mGluR3) start->primary_screen hits Initial Hits primary_screen->hits concentration_response Concentration-Response Curves (Determine IC₅₀ at mGluR3) hits->concentration_response potent_compounds Potent mGluR3 NAMs concentration_response->potent_compounds selectivity_panel Selectivity Profiling (Assays against mGluR1, 2, 4-8) potent_compounds->selectivity_panel selective_compounds Selective mGluR3 NAMs (e.g., this compound) selectivity_panel->selective_compounds in_vivo_studies In Vivo Characterization (PK, Efficacy Models) selective_compounds->in_vivo_studies end Lead Candidate in_vivo_studies->end

Caption: Workflow for identifying selective mGluR NAMs.

References

The Pharmacological Profile of VU0359516: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0359516 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development. Initially misidentified in broader literature searches as a muscarinic M1 receptor modulator, this document clarifies and consolidates the pharmacological data for this compound as a selective tool for studying mGluR4 function.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor predominantly expressed in the central nervous system. Its activation is associated with the modulation of neurotransmitter release, making it a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. Positive allosteric modulators offer a sophisticated therapeutic strategy by enhancing the response of the receptor to the endogenous ligand, glutamate, thereby maintaining the temporal and spatial fidelity of physiological signaling. This compound has emerged from structure-activity relationship (SAR) studies as a valuable chemical probe for elucidating the physiological roles of mGluR4.

Mechanism of Action

This compound functions as a positive allosteric modulator of mGluR4. It binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of glutamate, this compound potentiates the intracellular signaling cascade initiated by mGluR4 activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound at mGluR4

ParameterValueCell LineAssay TypeReference
EC50 0.38 µMNot specified in abstractFunctional Assay[1]

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivityReference
mGluR1 Inactive[2][3]
Other mGluR Subtypes Selective for mGluR4[3]

Signaling Pathways

Activation of mGluR4, potentiated by this compound, primarily couples to the Gαi/o G-protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can have various downstream effects, including the modulation of protein kinase A (PKA) activity and subsequent alterations in gene expression and protein phosphorylation.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound This compound->mGluR4 Binds to allosteric site G_protein Gαi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Figure 1: mGluR4 Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs is based on the modification of the (−)-PHCCC scaffold. A detailed synthetic scheme is provided in the primary literature.[3] The general workflow involves the following key steps:

Synthesis_Workflow start Starting Materials (Chromone-2-carboxylic acids) step1 Cyclopropane (B1198618) Analog Formation start->step1 step2 Amine Coupling step1->step2 step3 Oxime Formation step2->step3 end This compound step3->end

Figure 2: General Synthesis Workflow for this compound

A detailed protocol as described in the literature involves:

  • Cyclopropane Analog Formation: Chromone-2-carboxylic acids are converted to their cyclopropane analogs using reagents such as trimethylsulfoxonium (B8643921) iodide ((CH3)3SOI) and sodium hydroxide (B78521) in dimethylformamide (DMF).[3]

  • Amine Coupling: The resulting cyclopropane carboxylic acids are coupled with the desired amines using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[3]

  • Oxime Formation: The final step involves the formation of the oxime by reacting the intermediate with hydroxylamine (B1172632) in methanol.[3]

In Vitro Potency and Selectivity Assays

The potency and selectivity of this compound are determined using cell-based functional assays that measure the potentiation of glutamate-induced responses.

5.2.1. Cell Culture

  • Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR4 are typically used.

  • Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the receptor.

5.2.2. Calcium Mobilization Assay (for Gq-coupled chimeras or promiscuous G-proteins)

This assay is a common high-throughput screening method to assess GPCR activation.

Calcium_Mobilization_Workflow start Plate CHO-mGluR4 cells step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->step1 step2 Add this compound at varying concentrations step1->step2 step3 Add a sub-maximal concentration of Glutamate (EC20) step2->step3 step4 Measure fluorescence intensity (proportional to intracellular calcium) step3->step4 end Calculate EC50 step4->end

Figure 3: Calcium Mobilization Assay Workflow

Protocol:

  • Cell Plating: Seed mGluR4-expressing CHO cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Addition: After a short incubation with the PAM, add a fixed, sub-maximal concentration of glutamate (typically an EC20 concentration, which is the concentration that gives 20% of the maximal response).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

5.2.3. Selectivity Assays

To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8). The lack of potentiation of the glutamate response in these cell lines indicates selectivity for mGluR4.

In Vivo Efficacy

While detailed in vivo studies for this compound are not extensively covered in the provided search results, related compounds from the same chemical series have shown efficacy in preclinical models of Parkinson's disease. This suggests that this compound, with its improved potency and selectivity, holds promise for demonstrating in vivo activity. Future studies would likely involve assessing its ability to modulate motor symptoms in rodent models of Parkinson's disease.

Conclusion

This compound is a valuable pharmacological tool for the study of mGluR4. Its sub-micromolar potency and high selectivity make it a superior probe compared to its predecessor, (−)-PHCCC. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the therapeutic potential of mGluR4 modulation. Further studies are warranted to fully characterize its in vivo pharmacokinetic and pharmacodynamic properties.

References

The Role of VU0359516 in Glutamatergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0359516 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. Its unique pharmacological profile, notably the absence of intrinsic agonist activity, has positioned it as a valuable tool for investigating the therapeutic potential of M1 receptor modulation in central nervous system disorders. This technical guide provides an in-depth overview of this compound's role in glutamatergic signaling, a critical pathway implicated in cognitive function and synaptic plasticity. By enhancing the receptor's sensitivity to the endogenous ligand acetylcholine, this compound indirectly influences glutamatergic neurotransmission, primarily through the modulation of NMDA and AMPA receptor function. This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cerebral cortex. Its activation by acetylcholine initiates a signaling cascade that plays a vital role in modulating neuronal excitability and synaptic plasticity. This compound acts as a positive allosteric modulator, binding to a site on the M1 receptor distinct from the acetylcholine binding site. This binding event does not activate the receptor directly but rather enhances the receptor's affinity for and/or efficacy of acetylcholine. A key characteristic of this compound is its lack of intrinsic agonist activity, meaning it does not activate the M1 receptor in the absence of acetylcholine. This property is considered advantageous as it preserves the temporal and spatial fidelity of endogenous cholinergic signaling, potentially reducing the risk of over-stimulation and associated side effects.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueAssay SystemReference
EC50 (Potentiation) 2140 nMCalcium mobilization assay in CHO cells expressing human M1 receptors (in the presence of an EC20 concentration of acetylcholine)[1]
Intrinsic Agonist Activity None detectedCalcium mobilization assay in CHO cells expressing human M1 receptors[1]

Role of this compound in Glutamatergic Signaling

The influence of this compound on glutamatergic signaling is a critical aspect of its mechanism of action, particularly in the context of cognitive enhancement. The interplay between the cholinergic and glutamatergic systems is well-established, and M1 receptor activation is known to modulate the function of key glutamate (B1630785) receptors, namely NMDA and AMPA receptors.

Modulation of the NMDA/AMPA Ratio

A pivotal finding is that chronic administration of this compound has been shown to increase the ratio of NMDA to AMPA receptor-mediated currents in both hippocampal and medial prefrontal cortex neurons. This alteration in the balance of these two critical glutamate receptors can have profound effects on synaptic plasticity and information processing. An increased NMDA/AMPA ratio is often associated with enhanced synaptic plasticity and may be a key mechanism underlying the pro-cognitive effects of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

M1 Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds This compound This compound (M1 PAM) This compound->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Downstream Downstream Signaling & Neuronal Excitability PKC->Downstream Modulates

Caption: M1 receptor signaling cascade initiated by acetylcholine and potentiated by this compound.

This compound's Modulation of Glutamatergic Synapse

Glutamatergic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicles NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Glutamate AMPAR AMPA Receptor Glutamate_vesicle->AMPAR Glutamate M1R_post M1 Receptor M1R_post->NMDAR Modulates (Increases Function) M1R_post->AMPAR Modulates (Function) VU0359516_post This compound VU0359516_post->M1R_post Potentiates ACh_post ACh ACh_post->M1R_post Activates Signaling Synaptic Plasticity (e.g., LTP) NMDAR->Signaling AMPAR->Signaling

Caption: this compound enhances M1 receptor activity, leading to modulation of NMDA and AMPA receptors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of this compound and its effects on glutamatergic signaling.

Calcium Mobilization Assay for M1 Potentiation

Objective: To determine the EC50 of this compound for the potentiation of acetylcholine-induced calcium mobilization in cells expressing the human M1 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

Materials:

  • CHO-M1 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Acetylcholine (ACh)

  • This compound

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed CHO-M1 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.04% Pluronic F-127) in assay buffer.

    • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a concentration-response curve of this compound in assay buffer.

    • Prepare a fixed concentration of acetylcholine that elicits a response approximately 20% of its maximum effect (EC20).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Add the this compound solutions to the wells.

    • After a short pre-incubation, add the EC20 concentration of acetylcholine to all wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a percentage of the response to the EC20 of acetylcholine alone versus the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Electrophysiological Measurement of NMDA/AMPA Ratio

Objective: To determine the effect of this compound on the ratio of NMDA to AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons.

Preparation: Acute brain slices (e.g., from hippocampus or prefrontal cortex) from rodents.

Materials:

  • Rodents (e.g., rats or mice)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes for whole-cell recording

  • Internal solution for patch pipettes

  • This compound

  • Pharmacological agents (e.g., picrotoxin (B1677862) to block GABAA receptors)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rodent.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (e.g., 300 µm thick) using a vibrating microtome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

    • Identify pyramidal neurons in the region of interest (e.g., CA1 of the hippocampus) using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp recording from a selected neuron.

    • Clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents.

    • Evoke synaptic responses by electrical stimulation of afferent fibers.

    • After recording stable baseline AMPA-mediated EPSCs, depolarize the neuron to a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors and record the NMDA receptor-mediated component of the EPSC. The AMPA receptor component will also be present.

  • Drug Application:

    • Chronically treat animals with this compound prior to slice preparation or bath-apply this compound to the brain slices for a specified duration.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA receptor-mediated EPSC at -70 mV.

    • At +40 mV, measure the amplitude of the early (primarily AMPA) and late (primarily NMDA) components of the EPSC. The NMDA component is typically measured at a time point where the AMPA current has decayed (e.g., 50 ms (B15284909) post-stimulus).

    • Calculate the NMDA/AMPA ratio by dividing the amplitude of the NMDA component by the amplitude of the AMPA component.

    • Compare the NMDA/AMPA ratio between control and this compound-treated groups.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the role of M1 receptor signaling in the modulation of glutamatergic neurotransmission. Its characteristic as a pure PAM, devoid of agonist activity, allows for the specific investigation of enhancing endogenous cholinergic signaling. The key finding that this compound increases the NMDA/AMPA ratio provides a direct link between M1 receptor potentiation and the modulation of synaptic plasticity mechanisms. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate relationship between the cholinergic and glutamatergic systems and to explore the therapeutic potential of M1 PAMs like this compound for cognitive disorders. Further research is warranted to fully elucidate the downstream signaling pathways responsible for the observed changes in glutamate receptor function and to explore the long-term consequences of M1 receptor potentiation on neuronal circuitry.

References

Investigating the Novelty of VU0359516: A Technical Guide to a New Generation of mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, positive allosteric modulators (PAMs) offer a more nuanced approach by binding to a distinct allosteric site and enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism provides greater spatiotemporal precision and a potentially wider therapeutic window.

The Warren Center for Neuroscience Drug Discovery at Vanderbilt University has been at the forefront of developing novel mGluR4 PAMs. This technical guide delves into the landscape of these modulators, culminating in what is known about the more recent compound, VU0359516. Through an examination of its predecessors, we can infer the scientific progression and novelty that this compound represents. This document provides a comprehensive overview of the pharmacological data, experimental protocols, and underlying signaling pathways associated with this important class of molecules.

Quantitative Pharmacological Data

The development of novel mGluR4 PAMs at Vanderbilt University has been characterized by a systematic effort to improve potency, efficacy, and selectivity. The following tables summarize the key in vitro pharmacological data for several notable compounds that have paved the way for this compound.

Table 1: In Vitro Potency and Efficacy of Selected mGluR4 PAMs

CompoundScaffoldh mGluR4 EC50 (μM)% Glutamate Max ResponseGlutamate EC50 Fold ShiftReference
(-)-PHCCCPhenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide4.1>100%5.5[1]
VU0001171(E)-4-((2-(3-methylquinoxalin-2-yl)hydrazono)methyl)phenol0.650141%36[2]
VU0092145N/A1.8N/AN/A[2]
VU0155041N-(3,5-dichlorophenyl)-cis-2-carboxycyclohexanecarboxamide0.740127%N/A[3]
This compound N/A Improved Potency & Efficacy N/A N/A [4]

N/A: Data not available in the cited literature. h mGluR4: human metabotropic glutamate receptor 4.

Table 2: Selectivity Profile of VU0001171

mGluR SubtypeActivity
mGluR1Moderate activation at 30 μM
mGluR2Inactive
mGluR3Inactive
mGluR5Inactive
mGluR6Inactive
mGluR7Inactive
mGluR8Moderate activation at 30 μM

Data from reference[2]. This table highlights the selectivity of advanced PAMs, a key feature expected to be refined in this compound.

Experimental Protocols

The characterization of these mGluR4 PAMs relies on robust and specific in vitro assays. The following protocols are representative of the methodologies employed in the cited literature.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of mGluRs.

  • Receptor Expression: CHO cells are stably transfected with the human mGluR4 gene (hmGluR4).

  • G-Protein Chimera: To facilitate a measurable intracellular calcium response, the cells are co-transfected with a chimeric G-protein, Gqi5. This chimera redirects the typically Gi/o-coupled mGluR4 to the Gq pathway, which upon activation, leads to an increase in intracellular calcium.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics, and are grown at 37°C in a humidified atmosphere with 5% CO2.

Intracellular Calcium Mobilization Assay

This assay is the primary method for determining the potency (EC50) and efficacy (% glutamate max response) of mGluR4 PAMs.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Test compounds (e.g., VU0001171, this compound) are added at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the PAM, a sub-maximal concentration of glutamate (typically the EC20, the concentration that elicits 20% of the maximal response) is added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The concentration-response curves are generated by plotting the change in fluorescence against the log of the compound concentration. The EC50 values are calculated using a four-parameter logistic equation.

Glutamate Concentration-Response Curve Shift Assay

This assay is used to determine the fold-shift in the glutamate EC50 caused by the PAM, providing a measure of its modulatory activity.

  • Methodology: The intracellular calcium mobilization assay is performed as described above.

  • Experimental Condition: A fixed concentration of the PAM (e.g., 10 µM) is added to the cells.

  • Glutamate Titration: A full concentration-response curve for glutamate is then generated in the presence of the PAM.

  • Data Analysis: The EC50 of glutamate in the presence of the PAM is compared to the EC50 of glutamate alone. The fold-shift is calculated by dividing the EC50 of glutamate alone by the EC50 of glutamate in the presence of the PAM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for mGluR4 and a typical workflow for the discovery and characterization of novel PAMs.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site PAM This compound (PAM) PAM->mGluR4 Binds to allosteric site Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Phosphorylates (inhibits fusion) Presynaptic_Terminal Presynaptic Terminal Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Experimental_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Initial mGluR4 PAMs) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound Selection (e.g., VU0001171) Hit_to_Lead->Lead_Compound In_Vitro In Vitro Characterization Lead_Compound->In_Vitro In_Vivo In Vivo Studies (Preclinical Models) Lead_Compound->In_Vivo Potency Potency (EC50) In_Vitro->Potency Efficacy Efficacy (% Glu Max) In_Vitro->Efficacy Selectivity Selectivity Profiling In_Vitro->Selectivity Candidate Preclinical Candidate (e.g., leading to this compound) In_Vitro->Candidate PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Parkinson's) In_Vivo->Efficacy_Models In_Vivo->Candidate

References

Potential Therapeutic Targets of VU0359516: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not directly activate the M1 receptor but enhances the receptor's response to the endogenous agonist, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, by selectively augmenting cholinergic neurotransmission in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. This document provides an in-depth technical overview of the known and potential therapeutic targets of this compound, including its primary target, downstream signaling pathways, and the experimental methodologies used for its characterization.

While specific quantitative binding and potency data for this compound are not extensively available in the public domain, this guide will utilize data from closely related and well-characterized M1 PAMs, such as BQCA and VU0453595, to illustrate the expected pharmacological profile of this compound.

Primary Therapeutic Target: M1 Muscarinic Acetylcholine Receptor

The principal therapeutic target of this compound is the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1 receptor plays a crucial role in learning, memory, and other cognitive processes. This compound binds to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This allosteric modulation leads to a potentiation of the receptor's response to acetylcholine, effectively increasing the gain of cholinergic signaling. A key feature of this compound and related compounds is their high selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5), which is attributed to the lower sequence homology in the allosteric binding sites compared to the highly conserved orthosteric site.

Quantitative Data for Representative M1 PAMs

The following tables summarize the in vitro potency and selectivity of representative M1 PAMs that share a similar mechanism of action with this compound.

Table 1: In Vitro Potency of Representative M1 PAMs

CompoundAssay TypeCell LineParameterValueReference
BQCACalcium MobilizationCHO-M1EC50 (Potentiation)267 ± 31 nM[1]
VU0453595Calcium MobilizationCHO-M1EC50 (Potentiation)2140 ± 440 nM[2]

Table 2: Selectivity Profile of a Representative M1 PAM (BQCA)

Receptor SubtypeActivityConcentrationReference
M2No potentiation, agonism, or antagonismUp to 100 µM[3]
M3No potentiation, agonism, or antagonismUp to 100 µM[3]
M4No potentiation, agonism, or antagonismUp to 100 µM[3]
M5No potentiation, agonism, or antagonismUp to 100 µM[3]

Signaling Pathways Modulated by this compound

Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a cascade of intracellular signaling events. The M1 receptor is primarily coupled to the Gq/11 family of G-proteins.

M1 Receptor Signaling Cascade

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R This compound This compound (PAM) This compound->M1R Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2->Downstream PKC->Downstream

Caption: M1 Receptor Signaling Pathway.

Upon binding of acetylcholine, the M1 receptor, potentiated by this compound, activates Gq/11. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including increased neuronal excitability and modulation of synaptic plasticity.

Experimental Protocols

The characterization of M1 PAMs like this compound involves a suite of in vitro and ex vivo assays to determine their potency, selectivity, and mechanism of action.

Calcium Mobilization Assay

This assay is a primary functional screen to measure the potentiation of M1 receptor activation.

Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A1 Seed CHO-M1 cells in a 96-well plate A2 Incubate overnight A1->A2 B1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Incubate for 1 hour B1->B2 C1 Add this compound (or related PAM) B2->C1 C2 Add Acetylcholine (EC20) C1->C2 C3 Measure fluorescence intensity (e.g., using FLIPR) C2->C3 D1 Plot concentration-response curve C3->D1 D2 Calculate EC50 for potentiation D1->D2

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound (or a related PAM).

  • Agonist Stimulation: After a short pre-incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M1 receptors.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured kinetically.

  • Data Analysis: The increase in fluorescence in the presence of the PAM is compared to the response with acetylcholine alone. A concentration-response curve for the PAM's potentiation effect is generated to determine its EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the allosteric modulator and to assess its effect on the binding of orthosteric ligands.

Workflow Diagram

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis A1 Homogenize CHO-M1 cells A2 Isolate cell membranes by centrifugation A1->A2 B1 Incubate membranes with: - [3H]-NMS (radioligand) - this compound (competitor) - Acetylcholine (optional) A2->B1 B2 Incubate to equilibrium B1->B2 C1 Filter the reaction mixture to separate bound and free radioligand B2->C1 C2 Wash filters C1->C2 D1 Measure radioactivity on filters using liquid scintillation counting C2->D1 D2 Calculate Ki from competition binding data D1->D2

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from CHO-M1 cells by homogenization and differential centrifugation.

  • Binding Incubation: The membranes are incubated in a buffer solution containing a radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the unlabeled allosteric modulator (this compound). To determine the effect on agonist binding, a similar experiment is performed with a radiolabeled agonist or by measuring the displacement of [3H]-NMS by an unlabeled agonist in the presence and absence of the PAM.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the inhibition constant (Ki) for the allosteric modulator is calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology in Prefrontal Cortex Slices

This ex vivo technique is used to assess the functional consequences of M1 receptor potentiation on neuronal activity in a physiologically relevant brain circuit.

Workflow Diagram

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application cluster_analysis Data Analysis A1 Prepare acute brain slices containing the prefrontal cortex A2 Maintain slices in artificial cerebrospinal fluid (aCSF) A1->A2 B1 Obtain whole-cell patch-clamp recordings from pyramidal neurons A2->B1 B2 Record baseline neuronal activity (e.g., mEPSCs) B1->B2 C1 Bath-apply this compound B2->C1 C2 Co-apply Acetylcholine (or a muscarinic agonist) C1->C2 D1 Measure changes in neuronal excitability or synaptic currents C2->D1 D2 Compare pre- and post-drug application activity D1->D2

Caption: Electrophysiology Workflow.

Detailed Protocol:

  • Slice Preparation: Acute coronal slices of the medial prefrontal cortex (mPFC) are prepared from rodents.

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Pyramidal neurons in layer V are visualized using infrared differential interference contrast microscopy.

  • Whole-Cell Recording: Whole-cell patch-clamp recordings are established from identified pyramidal neurons.

  • Baseline Measurement: Baseline neuronal activity, such as miniature excitatory postsynaptic currents (mEPSCs) or holding current, is recorded in voltage-clamp mode.

  • Drug Perfusion: this compound is bath-applied to the slice, followed by the co-application of acetylcholine or a muscarinic agonist.

  • Data Acquisition and Analysis: Changes in the frequency and amplitude of mEPSCs, or changes in the holding current, are recorded and analyzed to determine the effect of the M1 PAM on synaptic transmission and neuronal excitability.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the M1 muscarinic acetylcholine receptor through positive allosteric modulation. Its primary mechanism of action involves the potentiation of acetylcholine-mediated Gq/11 signaling, leading to enhanced neuronal excitability and synaptic plasticity in key brain regions associated with cognition. The in-depth understanding of its interaction with the M1 receptor and the downstream signaling pathways, elucidated through a combination of in vitro and ex vivo experimental approaches, provides a strong rationale for its development as a novel treatment for cognitive impairments in neurological and psychiatric disorders. Further research and clinical investigation will be crucial to fully realize the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of VU0359516, a Selective M1 Muscarinic Receptor Allosteric Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0359516 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive functions such as learning and memory. Their activation is a promising therapeutic strategy for symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia. These application notes provide detailed protocols for in vivo experiments to assess the efficacy of this compound and related M1 allosteric agonists in rodent models of cognitive impairment. The following protocols are based on studies conducted with the closely related analog, VU0357017, and established models of cognitive dysfunction.

Key In Vivo Efficacy Models

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to induce a transient cognitive impairment that mimics certain aspects of dementia. Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, impairs learning and memory. The ability of an M1 agonist to reverse these deficits is a measure of its pro-cognitive potential.

Contextual Fear Conditioning Model

Contextual fear conditioning is a form of associative learning where an animal learns to associate a neutral context with an aversive stimulus. This process is highly dependent on the hippocampus and is sensitive to cholinergic modulation. Enhancement of contextual fear learning can indicate an improvement in cognitive function.[1]

Data Presentation

The following tables summarize representative quantitative data from in vivo studies with the M1 allosteric agonist VU0357017, a close analog of this compound.

Table 1: Efficacy of VU0357017 in a Rat Contextual Fear Conditioning Model [1]

Treatment GroupDose (mg/kg, i.p.)NFreezing Behavior (% Time)
Vehicle-4-6~25%
VU03570170.0564-6~45%
VU03570170.14-6~40%
VU035701714-6~35%

*p < 0.05 compared to vehicle

Table 2: Experimental Parameters for Scopolamine-Induced Cognitive Deficit Model with M1 Modulators [2]

ParameterDescription
Animal ModelMice
Cognitive Deficit InducerScopolamine
Test CompoundVU0357017 (M1 PAM)
Behavioral AssayNovel Object Recognition (NOR)
Dosing Regimen14 days

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Cognitive Deficit in Mice

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by scopolamine using the Novel Object Recognition (NOR) test.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, 10% DMSO in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field arena for NOR test

  • Novel and familiar objects

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Habituation: Habituate mice to the empty open field arena for 5-10 minutes for 2-3 consecutive days prior to the test day.

  • Dosing:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 15-30 minutes after the test compound administration.[3]

  • Training (Familiarization) Phase:

    • Place two identical objects (familiar objects) in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Return the mouse to its home cage.

  • Testing Phase (e.g., 24 hours later):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

    • Record the time spent exploring the novel and familiar objects.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Compare the discrimination index between treatment groups using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Enhancement of Contextual Fear Conditioning in Rats

Objective: To assess the ability of this compound to enhance learning and memory in the contextual fear conditioning paradigm.[1]

Materials:

  • This compound

  • Vehicle

  • Male Sprague Dawley rats (225–250 g)[1]

  • Fear conditioning chambers equipped with a grid floor for footshock delivery and video recording capabilities.

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week.

  • Dosing: Administer this compound (e.g., 0.056 - 1 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.[1]

  • Conditioning Phase:

    • Place the rat in the conditioning chamber and allow a 2-minute habituation period.[1]

    • Deliver a single footshock (e.g., 1 second, 0.5 mA) through the grid floor.[1]

    • Leave the rat in the chamber for an additional 45 seconds before returning it to its home cage.[1]

  • Testing Phase (24 hours later):

    • Place the rat back into the same conditioning chamber.

    • Record the animal's behavior for a set period (e.g., 5 minutes) without delivering a footshock.

    • Measure the duration of freezing behavior, defined as the complete absence of movement except for respiration.

  • Data Analysis:

    • Calculate the percentage of time spent freezing during the testing phase.

    • Compare the freezing behavior between treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

M1_Signaling_Pathway cluster_cell Neuron cluster_ligands Ligands M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Downstream Downstream Signaling & Cognitive Function PKC->Downstream ACh Acetylcholine (Endogenous Agonist) ACh->M1_Receptor Binds Orthosteric Site This compound This compound (Allosteric Modulator) This compound->M1_Receptor Binds Allosteric Site (Enhances ACh effect) Scopolamine_Model_Workflow cluster_protocol Scopolamine-Induced Cognitive Deficit Model Workflow start Start: Animal Acclimation & Habituation dosing Dosing: 1. This compound/Vehicle (i.p.) 2. Scopolamine/Vehicle (i.p.) start->dosing training Training Phase (NOR): Two identical objects dosing->training retention Retention Interval (e.g., 24h) training->retention testing Testing Phase (NOR): One familiar, one novel object retention->testing analysis Data Analysis: Calculate Discrimination Index testing->analysis end End: Evaluate Pro-cognitive Effect analysis->end Fear_Conditioning_Workflow cluster_protocol Contextual Fear Conditioning Workflow start Start: Animal Acclimation dosing Dosing: This compound/Vehicle (i.p.) start->dosing conditioning Conditioning Phase: Context + Footshock dosing->conditioning retention Retention Interval (24h) conditioning->retention testing Testing Phase: Re-exposure to Context (no shock) retention->testing analysis Data Analysis: Measure % Freezing Time testing->analysis end End: Evaluate Memory Enhancement analysis->end

References

Application Notes and Protocols for the Use of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0359516 in rodent models of Parkinson's disease (PD) are not available in the public domain. The following application notes and protocols are based on the use of a closely related and well-characterized M1 PAM, VU0453595 , and established methodologies for inducing and assessing Parkinson's disease models in rodents. These protocols are intended to serve as a representative guide for researchers and should be adapted based on laboratory-specific conditions and further literature as it becomes available.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily focus on dopamine (B1211576) replacement therapies, which can have significant side effects and do not halt disease progression. The M1 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for the cognitive and symptomatic treatment of neurodegenerative disorders.[3][4] Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound and its analogs, offer a potential therapeutic avenue by enhancing cholinergic transmission with greater subtype selectivity and a potentially better side-effect profile compared to orthosteric agonists.[3][4]

These application notes provide a framework for evaluating the efficacy of M1 PAMs in established rodent models of Parkinson's disease, focusing on the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.

Data Presentation: Efficacy of a Representative M1 PAM (VU0453595) in Rodent Models

The following tables summarize representative quantitative data for the M1 PAM VU0453595, which can be used as a starting point for designing experiments with this compound.

Table 1: In Vivo Efficacy of VU0453595 in Rodent Models

ParameterSpecies/ModelAdministration RouteDosage RangeObserved EffectsReference
Cognitive EnhancementMouseIntraperitoneal (i.p.)10 - 30 mg/kgReversal of scopolamine-induced deficits in novel object recognition.[4]
Seizure LiabilityMouseIntraperitoneal (i.p.)Up to 100 mg/kgNo induction of behavioral convulsions.[5]
Sleep/Wake ArchitectureMouse, Rat, NHPIntraperitoneal (i.p.)30 mg/kg (mice)Increased wakefulness and REM sleep suppression.[6]

Experimental Protocols

Rodent Models of Parkinson's Disease

This model induces a specific and progressive lesion of the nigrostriatal dopamine system.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid (0.02% in saline)

  • Desipramine (B1205290) (25 mg/kg)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Protocol:

  • Animal Preparation: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine cocktail. Secure the animal in a stereotaxic frame.

  • Pre-treatment: Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

  • Stereotaxic Injection:

    • Dissolve 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL.

    • Inject 8 µg of 6-OHDA (in 2 µL) unilaterally into the medial forebrain bundle (MFB) at the following coordinates relative to bregma: AP -4.4 mm, ML ±1.6 mm, DV -7.8 mm.

    • Inject at a rate of 0.5 µL/min and leave the needle in place for an additional 5 minutes to allow for diffusion.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.

  • Lesion Confirmation: Two to three weeks post-surgery, confirm the lesion by assessing apomorphine- or amphetamine-induced rotations. A successful lesion will result in robust contralateral (amphetamine) or ipsilateral (apomorphine) rotations.

This model is widely used to study the mechanisms of dopamine neuron degeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Saline (0.9%)

Protocol:

  • Animal Preparation: House mice in a well-ventilated facility with appropriate safety protocols for handling MPTP.

  • MPTP Administration (Sub-acute regimen):

    • Dissolve MPTP in saline to a concentration of 2 mg/mL.

    • Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals on a single day.

  • Post-injection Monitoring: Monitor mice for any signs of distress. The neurotoxic effects of MPTP will develop over the following days.

  • Behavioral and Neurochemical Assessment: Conduct behavioral testing 7-14 days after MPTP administration. Euthanize animals for neurochemical analysis (e.g., HPLC for dopamine levels) or immunohistochemistry (e.g., tyrosine hydroxylase staining) at the end of the study.

M1 PAM (this compound/VU0453595) Administration

Preparation of Dosing Solution:

  • Based on the properties of similar compounds, this compound is likely soluble in a vehicle such as 10% Tween 80 in saline or a solution of 20% β-cyclodextrin. The exact vehicle should be optimized for solubility and stability.

Administration:

  • Administer the M1 PAM via intraperitoneal (i.p.) injection.

  • The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • For acute studies, administer the compound 30-60 minutes before behavioral testing.

  • For chronic studies, establish a daily dosing regimen for the desired treatment period.

Behavioral Assessments
  • Acclimatize the animals to the rotarod apparatus for 2-3 days prior to testing.

  • On the test day, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Place the animal in a transparent cylinder.

  • Videotape the animal's exploratory behavior for 5-10 minutes.

  • Score the number of times the animal rears and touches the cylinder wall with its ipsilateral paw, contralateral paw, or both paws simultaneously.

  • Calculate the percentage of contralateral paw use to assess the degree of motor impairment.

  • Habituation: Allow the animal to explore an open field arena for 10 minutes on two consecutive days.

  • Training Phase: Place two identical objects in the arena and allow the animal to explore for 10 minutes.

  • Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

  • Analysis: Measure the time spent exploring the novel object versus the familiar object. A discrimination index can be calculated as: (Time with novel object - Time with familiar object) / (Total exploration time).

Visualization of Pathways and Workflows

Signaling Pathway of M1 PAM Action

M1_PAM_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation & Cognitive Enhancement Ca->Response PKC->Response This compound This compound (M1 PAM) This compound->M1R Binds to allosteric site Experimental_Workflow start Start surgery 6-OHDA Stereotaxic Surgery start->surgery recovery Recovery & Lesion Maturation (2-3 weeks) surgery->recovery lesion_confirm Lesion Confirmation (Apomorphine/Amphetamine Rotation) recovery->lesion_confirm treatment Chronic M1 PAM Treatment (e.g., 4 weeks) lesion_confirm->treatment behavior Behavioral Testing (Rotarod, Cylinder Test, NOR) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis (HPLC, IHC) euthanasia->analysis end End analysis->end Logical_Relationship PD_Model Parkinson's Disease Model (Dopaminergic Neurodegeneration) Motor_Deficits Motor Deficits (e.g., Impaired Coordination) PD_Model->Motor_Deficits Cognitive_Impairment Cognitive Impairment (e.g., Memory Deficits) PD_Model->Cognitive_Impairment Motor_Improvement Amelioration of Motor Deficits Cognitive_Enhancement Improvement in Cognitive Function M1_PAM M1 PAM Treatment (this compound) M1_Activation Enhanced M1 Receptor Signaling M1_PAM->M1_Activation M1_Activation->Motor_Improvement M1_Activation->Cognitive_Enhancement

References

Application Notes and Protocols for M1 Positive Allosteric Modulators in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A focus on VU0453595 and VU0486846 as analogs for VU0359516

Disclaimer: To date, specific dosage and administration protocols for this compound in animal studies are not publicly available. This document provides detailed application notes and protocols for structurally related and well-characterized M1 positive allosteric modulators (PAMs), VU0453595 and VU0486846. These protocols can serve as a valuable starting point for researchers designing preclinical in vivo studies with this compound. It is imperative to conduct dose-range finding and tolerability studies for this compound to establish its specific pharmacokinetic and pharmacodynamic profile.

Introduction

M1 muscarinic acetylcholine (B1216132) receptors play a crucial role in cognitive processes, making them a key target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially mitigating the risk of adverse effects associated with direct agonists.[1][4] This document outlines the dosage and administration of two such M1 PAMs, VU0453595 and VU0486846, in various animal models to guide the design of preclinical studies for novel M1 PAMs like this compound.

Data Presentation: Dosage and Administration of Analog Compounds

The following tables summarize the reported dosages and administration routes for VU0453595 and VU0486846 in rodent and non-human primate studies.

Table 1: VU0453595 Dosage and Administration in Animal Studies

Animal ModelDosage RangeAdministration RouteKey FindingsReference
C57BL6/J Mice1, 3, or 10 mg/kgIntraperitoneal (i.p.)Rescued deficits in social interaction in a PCP-induced model of schizophrenia.[5][5]
MiceUp to 100 mg/kgNot specifiedDid not induce behavioral convulsions, unlike some M1 ago-PAMs.[4][4]
Non-human Primates0.3, 1, and 3 mg/kgOralEnhanced learning and cognitive flexibility. No dose-limiting adverse effects observed.[6][6]

Table 2: VU0486846 Dosage and Administration in Animal Studies

Animal ModelDosageAdministration RouteKey FindingsReference
APPswe/PSEN1ΔE9 Mice (female)10 mg/kg/dayIn drinking waterImproved cognitive function, reduced Aβ oligomers and plaques.[7][7]
APPswe/PSEN1ΔE9 Mice (male)Not specifiedNot specifiedRestored cognitive function and reduced anxiety-like behaviors.[8][8]

Experimental Protocols

Formulation of VU0453595 for Intraperitoneal Administration in Mice[5]

Materials:

Protocol:

  • Prepare a stock solution of VU0453595 in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of VU0453595 in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.

  • For a final dosing solution, take the required volume of the DMSO stock solution and add it to PEG300. For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture. Continuing the example, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add saline to reach the desired final volume. In this example, add 450 µL of saline to bring the total volume to 1 mL. The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administer the solution intraperitoneally at a volume of 10 mL/kg body weight.

Administration of VU0486846 in Drinking Water for Mice[7]

Materials:

  • VU0486846 powder

  • Drinking water

Protocol:

  • Calculate the total daily dose required for the cohort of animals based on the target dose (e.g., 10 mg/kg/day) and the average body weight of the mice.

  • Estimate the average daily water consumption per mouse. This can vary based on the strain, age, and housing conditions, so it is crucial to measure this beforehand.

  • Calculate the required concentration of VU0486846 in the drinking water. For example, if a mouse weighs 25g and drinks an average of 5 mL of water per day, the daily dose is 0.25 mg. The required concentration would be 0.05 mg/mL or 50 mg/L.

  • Dissolve the calculated amount of VU0486846 in the total volume of drinking water to be provided to the cage for a 24-hour period.

  • Ensure the compound is fully dissolved. The stability of VU0486846 in water over 24 hours should be confirmed.

  • Provide the medicated water as the sole source of drinking water for the duration of the treatment period.

  • Monitor water consumption and animal weight regularly to adjust the drug concentration as needed.

Mandatory Visualizations

Experimental_Workflow_for_VU0453595_in_Mice cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A VU0453595 Powder C Formulation of Dosing Solution A->C B Vehicle Preparation (DMSO, PEG300, Tween-80, Saline) B->C E Intraperitoneal Injection (1-10 mg/kg) C->E D Animal Acclimation (C57BL6/J mice) D->E F Behavioral Testing (e.g., Social Interaction Test) E->F G Data Analysis F->G

Caption: Workflow for in vivo studies of VU0453595 in mice.

M1_PAM_Signaling_Pathway cluster_receptor Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activation ACh Acetylcholine (ACh) ACh->M1R Orthosteric Binding PAM This compound (M1 PAM) PAM->M1R Allosteric Binding PLC Phospholipase C Gq->PLC CellularResponse Enhanced Neuronal Excitability & Cognitive Function PLC->CellularResponse

References

Application Notes and Protocols for Cell-Based Efficacy Testing of VU0359516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This mode of action offers a promising therapeutic strategy for conditions associated with cholinergic deficits, such as Alzheimer's disease and schizophrenia, by amplifying the physiological cholinergic signaling.

These application notes provide detailed protocols for key cell-based assays to characterize the efficacy of this compound, including calcium mobilization, inositol (B14025) monophosphate (IP1) accumulation, and electrophysiological assays.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that results in the mobilization of intracellular calcium.[1] this compound potentiates this pathway in the presence of acetylcholine.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_receptor M1 Receptor Gq Gq Protein M1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolized to ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ (ER) Ca_cyto Ca²⁺ (Cytosolic) ACh Acetylcholine (ACh) ACh->M1_receptor Binds This compound This compound (PAM) This compound->M1_receptor Potentiates ER->Ca_cyto Releases Ca²⁺

M1 muscarinic receptor signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for M1 PAMs, which can be expected to be similar for this compound, in the described cell-based assays.

Table 1: Calcium Mobilization Assay Data

CompoundCell LineAgonist (Concentration)EC₅₀ (nM)% Max Response (vs. ACh)
M1 PAM (e.g., this compound)CHO-K1 (human M1)Acetylcholine (EC₂₀)100 - 50080 - 100%
AcetylcholineCHO-K1 (human M1)-50 - 200100%

Table 2: IP1 Accumulation Assay Data

CompoundCell LineAgonist (Concentration)EC₅₀ (nM)
M1 PAM (e.g., this compound)HEK293 (human M1)Acetylcholine (EC₂₀)200 - 800
AcetylcholineHEK293 (human M1)-100 - 400

Table 3: Electrophysiology Data

CompoundPreparationMeasured ParameterEffect
M1 PAM (e.g., this compound)Rodent brain slices (e.g., prefrontal cortex, hippocampus)ACh-induced depolarizationPotentiation
M1 PAM (e.g., this compound)Rodent brain slices (e.g., prefrontal cortex, hippocampus)Synaptic plasticity (e.g., LTD)Modulation

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor. It is a primary method for assessing the potency and efficacy of M1 PAMs.

Workflow:

Calcium_Mobilization_Workflow plate_cells Plate CHO-M1 cells in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM calcium indicator dye incubate_cells->load_dye incubate_dye Incubate for 45-60 min at 37°C load_dye->incubate_dye add_pam Add this compound to cells incubate_dye->add_pam prepare_compounds Prepare serial dilutions of This compound and ACh prepare_compounds->add_pam pre_incubate_pam Pre-incubate for 1.5 min add_pam->pre_incubate_pam add_agonist Add ACh (EC₂₀ concentration) pre_incubate_pam->add_agonist measure_fluorescence Measure fluorescence using FLIPR add_agonist->measure_fluorescence analyze_data Analyze data and determine EC₅₀ measure_fluorescence->analyze_data

Calcium mobilization assay workflow.

Protocol:

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor in appropriate growth medium.

    • Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading buffer containing a calcium-sensitive dye such as Fluo-4 AM.[2] The buffer should consist of Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

    • Remove the growth medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates for 45-60 minutes at 37°C.[3]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer (HBSS with 20 mM HEPES).

    • Prepare a stock solution of acetylcholine (ACh) in assay buffer. The final concentration used in the assay should be at the EC₂₀ (the concentration that gives 20% of the maximal response).

  • Assay Procedure:

    • Using a Fluorometric Imaging Plate Reader (FLIPR), add the diluted this compound to the cell plate and pre-incubate for approximately 1.5 minutes.[3]

    • Following the pre-incubation, add the EC₂₀ concentration of ACh to the wells.

    • Measure the fluorescence intensity immediately for a period of at least 60 seconds.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Normalize the data to the maximal response of a saturating concentration of ACh.

    • Plot the concentration-response curve for this compound and calculate the EC₅₀ value using a four-parameter logistic equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream metabolite of the M1 receptor signaling cascade. It is a robust alternative to calcium assays, particularly for high-throughput screening.

Workflow:

IP1_Accumulation_Workflow plate_cells Plate HEK293-M1 cells in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells add_compounds Add compounds and ACh (EC₂₀) to cells in stimulation buffer containing LiCl incubate_cells->add_compounds prepare_compounds Prepare serial dilutions of This compound and ACh prepare_compounds->add_compounds incubate_stimulation Incubate for 30-60 min at 37°C add_compounds->incubate_stimulation lyse_cells Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1-cryptate) incubate_stimulation->lyse_cells incubate_detection Incubate for 1 hour at room temperature lyse_cells->incubate_detection measure_htrf Measure HTRF signal incubate_detection->measure_htrf analyze_data Analyze data and determine EC₅₀ measure_htrf->analyze_data

IP1 accumulation assay workflow.

Protocol:

  • Cell Preparation:

    • Use a suitable cell line, such as HEK293, stably expressing the human M1 receptor.

    • Seed the cells in 384-well white plates and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a fixed EC₂₀ concentration of acetylcholine in stimulation buffer. The stimulation buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1.[4]

  • Cell Stimulation:

    • Remove the culture medium and add the compound solutions to the cells.

    • Incubate the plate for 30 to 60 minutes at 37°C to allow for IP1 accumulation.[4]

  • Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically include IP1 labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (europium cryptate).[4]

    • Incubate the plate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

  • Data Analysis:

    • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Generate a standard curve using known concentrations of IP1.

    • Calculate the concentration of IP1 in the samples and plot the concentration-response curve for this compound to determine its EC₅₀.

Electrophysiology Assay

Whole-cell patch-clamp electrophysiology in brain slices allows for the characterization of this compound's effects on neuronal excitability and synaptic transmission in a more physiologically relevant context.

Workflow:

Electrophysiology_Workflow prepare_slices Prepare acute brain slices (e.g., prefrontal cortex) incubate_slices Incubate slices in oxygenated ACSF prepare_slices->incubate_slices transfer_slice Transfer slice to recording chamber incubate_slices->transfer_slice obtain_recording Obtain whole-cell patch-clamp recording from a neuron transfer_slice->obtain_recording establish_baseline Establish a stable baseline recording obtain_recording->establish_baseline apply_ach Apply ACh to elicit a response establish_baseline->apply_ach washout_ach Washout ACh apply_ach->washout_ach apply_pam Apply this compound washout_ach->apply_pam apply_ach_pam Co-apply ACh and this compound apply_pam->apply_ach_pam record_response Record changes in membrane potential or synaptic currents apply_ach_pam->record_response analyze_data Analyze the potentiation of the ACh response record_response->analyze_data

Electrophysiology workflow for M1 PAMs.

Protocol:

  • Brain Slice Preparation:

    • Prepare acute coronal or sagittal brain slices (300-400 µm thick) from rodents containing the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Maintain the slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

  • Recording:

    • Transfer a slice to a recording chamber perfused with heated (30-32°C) aCSF.

    • Perform whole-cell voltage-clamp or current-clamp recordings from identified neurons (e.g., pyramidal neurons).

  • Experimental Procedure:

    • Establish a stable baseline recording of membrane potential or synaptic currents.

    • To assess potentiation, first apply a submaximal concentration of acetylcholine to elicit a baseline response (e.g., depolarization or an increase in synaptic event frequency).

    • After washout of ACh, perfuse the slice with a solution containing this compound for a designated period.

    • Co-apply the same submaximal concentration of ACh in the presence of this compound and record the response.

  • Data Analysis:

    • Measure the amplitude and/or frequency of the ACh-induced response in the absence and presence of this compound.

    • Quantify the degree of potentiation by this compound.

    • Effects on synaptic plasticity can also be assessed by measuring long-term depression (LTD) or potentiation (LTP) in the presence and absence of the compound.

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the efficacy of this compound as an M1 muscarinic receptor positive allosteric modulator. The calcium mobilization and IP1 accumulation assays are well-suited for determining the potency and efficacy in a high-throughput manner, while electrophysiological recordings offer valuable insights into the compound's effects on neuronal function in a native tissue environment. Consistent and reproducible data from these assays are crucial for advancing our understanding of this compound and its therapeutic potential.

References

Application Notes and Protocols for VU0359516 in the Study of mGluR4 Function in the CNS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is predominantly expressed presynaptically in the central nervous system (CNS) and plays a crucial role in modulating neurotransmission. Its activation is a promising therapeutic target for a variety of neurological and psychiatric disorders, most notably Parkinson's disease. This compound enhances the receptor's response to the endogenous ligand, glutamate, offering a sophisticated mechanism for fine-tuning neuronal circuits. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of mGluR4 function.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The primary downstream signaling pathway of mGluR4 involves the inhibition of adenylyl cyclase through a Gαi/o-coupled mechanism, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of various ion channels and components of the neurotransmitter release machinery, ultimately leading to a decrease in the release of neurotransmitters such as glutamate and GABA at presynaptic terminals.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound and related mGluR4 PAMs. This data is crucial for designing and interpreting experiments.

Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs

CompoundTargetAssay TypeEC50 (nM)Fold ShiftSpeciesReference
This compound mGluR4Calcium Mobilization33030.2Rat[1]
ML128 (CID 44191096) mGluR4Thallium Flux24028Human[2][3]
VU0001171 mGluR4Not Specified65036Human[3]
ML292 mGluR4Not Specified1196-Human[1]
ML292 mGluR4Not Specified33030.2Rat[1]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. A lower EC50 indicates a higher potency. Fold shift refers to the factor by which the EC50 of glutamate is reduced in the presence of the PAM.

Table 2: Selectivity Profile of a Representative mGluR4 PAM (ML292)

ReceptorActivityIC50/EC50 (µM)Reference
mGluR1No significant activity>20[1]
mGluR2No significant activity>20[1]
mGluR3No significant activity>20[1]
mGluR5Weak Antagonist17.9[1]
mGluR6PAM6.8[1]
mGluR7No significant activity>20[1]
mGluR8No significant activity>20[1]

Selectivity is a critical parameter, ensuring that the observed effects are primarily due to the modulation of the intended target, mGluR4.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of mGluR4 using this compound.

In Vitro Assays

1. Protocol for Assessing mGluR4 PAM Activity using a Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGluR4 PAMs in a cell-based system.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (e.g., Gqi5) that couples the Gαi/o signal to the Gαq pathway, enabling measurement of intracellular calcium mobilization.

  • Materials:

    • This compound

    • Glutamate

    • CHO-mGluR4-Gqi5 cells

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • 384-well black-walled microplates

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS)

  • Procedure:

    • Cell Plating: Plate the CHO-mGluR4-Gqi5 cells into 384-well plates at a suitable density and incubate overnight.

    • Dye Loading: The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of glutamate.

    • Assay:

      • Wash the cells with assay buffer to remove excess dye.

      • Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-15 minutes).

      • Add a sub-maximal concentration (EC20) of glutamate to the wells.

      • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis:

      • Determine the increase in fluorescence as a measure of intracellular calcium mobilization.

      • Plot the response against the concentration of this compound to generate a concentration-response curve and calculate the EC50 value.

      • To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.

Ex Vivo Electrophysiology

2. Protocol for Brain Slice Electrophysiology to Study the Effect of this compound on Synaptic Transmission

This protocol is used to investigate how this compound modulates synaptic transmission in CNS circuits, such as the corticostriatal pathway.

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Materials:

    • This compound

    • Artificial cerebrospinal fluid (aCSF), slicing solution (low Ca2+, high Mg2+), and recording aCSF.

    • Vibratome

    • Recording chamber and perfusion system

    • Patch-clamp amplifier and data acquisition system

    • Glass micropipettes

  • Procedure:

    • Brain Slice Preparation:

      • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

      • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold slicing solution.

      • Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.

    • Recording:

      • Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF.

      • Perform whole-cell patch-clamp recordings from medium spiny neurons in the striatum.

      • Stimulate afferent fibers (e.g., from the cortex) to evoke excitatory postsynaptic currents (EPSCs).

    • Drug Application:

      • Establish a stable baseline of evoked EPSCs.

      • Bath-apply this compound at a desired concentration (e.g., 1-10 µM).

      • Record the changes in the amplitude and frequency of EPSCs.

    • Data Analysis:

      • Measure the amplitude of the evoked EPSCs before and after the application of this compound.

      • Analyze the paired-pulse ratio to assess changes in the probability of neurotransmitter release.

      • A decrease in EPSC amplitude and an increase in the paired-pulse ratio would be consistent with a presynaptic inhibitory effect mediated by mGluR4 activation.

In Vivo Assays

3. Protocol for In Vivo Microdialysis to Measure Glutamate and GABA Release

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Animal Model: Sprague-Dawley rats.

  • Materials:

    • This compound

    • Microdialysis probes and guide cannulae

    • Stereotaxic apparatus

    • Syringe pump

    • Fraction collector

    • HPLC system with fluorescence or mass spectrometry detection

    • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Procedure:

    • Surgery:

      • Anesthetize the rat and stereotaxically implant a guide cannula targeting the striatum.

      • Allow the animal to recover for several days.

    • Microdialysis:

      • On the day of the experiment, insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

      • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Drug Administration:

      • After collecting stable baseline samples, administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

      • Continue collecting dialysate samples.

    • Sample Analysis:

      • Analyze the concentration of glutamate and GABA in the dialysate samples using HPLC.

    • Data Analysis:

      • Express the neurotransmitter concentrations as a percentage of the baseline levels.

      • Activation of presynaptic mGluR4 by this compound is expected to decrease the extracellular levels of glutamate and/or GABA.

4. Protocol for Behavioral Assessment in a Rodent Model of Parkinson's Disease

This protocol assesses the potential therapeutic effects of this compound on motor deficits in a neurotoxin-induced model of Parkinson's disease.

  • Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.

  • Materials:

    • This compound

    • 6-OHDA

    • Apomorphine (B128758) or amphetamine for rotational behavior testing

    • Cylinder test apparatus

    • Rotarod apparatus

  • Procedure:

    • Lesioning:

      • Create a unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the medial forebrain bundle or the striatum.

      • Allow the animals to recover for at least two weeks.

    • Behavioral Testing:

      • Rotational Behavior: Administer apomorphine or amphetamine and record the number of contralateral rotations as a measure of dopamine (B1211576) receptor supersensitivity and lesion severity.

      • Cylinder Test: Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral and contralateral forelimbs. A preference for the ipsilateral limb indicates motor asymmetry.

      • Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.

    • Drug Treatment:

      • Administer this compound at various doses.

      • Perform the behavioral tests at different time points after drug administration.

    • Data Analysis:

      • Compare the behavioral performance of this compound-treated animals with vehicle-treated controls.

      • A reduction in rotational behavior, improved use of the contralateral limb in the cylinder test, and increased latency to fall in the rotarod test would indicate a therapeutic effect of this compound.

Visualization of Pathways and Workflows

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound (PAM) This compound->mGluR4 Binds (Allosteric Site) G_protein Gαi/o βγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Modulates Release Machinery Neurotransmitter Neurotransmitter (e.g., Glutamate, GABA) Vesicle->Neurotransmitter Reduced Release

Caption: mGluR4 Signaling Pathway

Experimental_Workflow_Microdialysis cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Implant guide cannula targeting striatum recovery Recovery Period (several days) surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer this compound (i.p. or reverse dialysis) baseline->drug_admin post_drug_collection Continue collecting dialysate samples drug_admin->post_drug_collection hplc HPLC analysis of Glutamate and GABA post_drug_collection->hplc data_analysis Data Analysis: % change from baseline hplc->data_analysis

Caption: In Vivo Microdialysis Workflow

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Data Analysis dissection Brain Dissection slicing Vibratome Slicing (e.g., 300 µm) dissection->slicing recovery Slice Recovery in aCSF slicing->recovery transfer Transfer slice to recording chamber recovery->transfer patch Whole-cell patch-clamp recording from neuron transfer->patch baseline Record baseline evoked EPSCs patch->baseline drug_app Bath apply this compound baseline->drug_app post_drug_rec Record changes in EPSCs drug_app->post_drug_rec analysis Analyze EPSC amplitude and paired-pulse ratio post_drug_rec->analysis

Caption: Brain Slice Electrophysiology Workflow

References

Application Notes and Protocols for VU0359516 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous ligand, acetylcholine. This property makes it a valuable tool for studying M1 receptor signaling and a potential therapeutic agent for conditions associated with cholinergic dysfunction, such as Alzheimer's disease and schizophrenia. The M1 mAChR is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.[1][2]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on a common functional assay: the calcium mobilization assay.

Data Presentation

Chemical Properties of this compound
PropertyValueSource
Molecular Weight 424.5 g/mol [3]
Solubility Soluble in DMSO[1][4]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice
In Vitro Activity of a Close Analog (VU0453595)

Note: The following data is for VU0453595, a closely related and well-characterized M1 PAM. This information can be used as a starting point for designing experiments with this compound.

AssayCell LineEC50 (nM)Reference
Calcium MobilizationCHO cells expressing rat M1 mAChR2140 ± 440[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 424.5 g/mol x 1000 mg/g = 4.245 mg

  • Weighing the compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out approximately 4.245 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving the compound:

    • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.245 mg, add 1 mL of DMSO.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol outlines a method to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in cells expressing the M1 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human or rat M1 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Acetylcholine (ACh) stock solution (e.g., 100 mM in sterile water)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

Day 1: Cell Seeding

  • Harvest and count the M1-expressing CHO-K1 cells.

  • Seed the cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 40,000 cells per well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Assay

  • Prepare Dye Loading Solution:

    • Prepare a 2x dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

  • Prepare Compound and Agonist Plates:

    • Compound Plate: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5% (typically 0.1-0.3%).[1][4]

    • Agonist Plate: Prepare a solution of acetylcholine in assay buffer at a concentration that will elicit a submaximal response (e.g., an EC20 concentration, which needs to be predetermined for the specific cell line).

  • Dye Loading:

    • Remove the cell culture medium from the cell plate.

    • Add an equal volume of the 2x dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay Measurement:

    • Place the cell plate and the compound and agonist plates into the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument will then automatically add the this compound dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence for a short period to observe any direct agonist effects of the compound.

    • The instrument will then add the acetylcholine solution from the agonist plate to the cell plate.

    • Continue recording the fluorescence to measure the potentiation of the acetylcholine-induced calcium signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound. The EC50 is the concentration of the PAM that produces 50% of the maximal potentiation effect.[5]

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds Gq11 Gq/11 M1R->Gq11 activates PAM This compound (PAM) PAM->M1R potentiates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Cellular_Response

Caption: M1 mAChR signaling cascade initiated by acetylcholine and potentiated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) Seed_Cells Seed M1-expressing cells in 96/384-well plates Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Reagents Prepare Dye Loading Solution, Compound Plate (this compound), and Agonist Plate (ACh) Incubate_Overnight->Prepare_Reagents Load_Dye Load cells with calcium-sensitive dye Prepare_Reagents->Load_Dye Incubate_Dye Incubate for 45-60 min at 37°C Load_Dye->Incubate_Dye Measure_Fluorescence Measure fluorescence in plate reader Incubate_Dye->Measure_Fluorescence Add_PAM Inject this compound Measure_Fluorescence->Add_PAM Add_ACh Inject Acetylcholine Add_PAM->Add_ACh Analyze_Data Analyze data and determine EC₅₀ Add_ACh->Analyze_Data

Caption: Workflow for the this compound calcium mobilization assay.

References

Application of VU0359516 in High-Throughput Screening for mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0359516 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a sophisticated approach to modulating receptor activity with greater spatial and temporal precision compared to orthosteric agonists. The discovery and optimization of mGluR4 PAMs like this compound have been heavily reliant on high-throughput screening (HTS) campaigns designed to identify molecules that can potentiate mGluR4 signaling. This document provides detailed application notes and protocols for the use of this compound in HTS assays, intended for researchers, scientists, and drug development professionals.

Principle of High-Throughput Screening for mGluR4 PAMs

The identification of mGluR4 PAMs through HTS typically involves cell-based assays that can measure the potentiation of glutamate-induced receptor activation. Two common and robust HTS methods employed for this purpose are the calcium mobilization assay and the thallium flux assay.

  • Calcium Mobilization Assay: This assay is based on the co-expression of mGluR4 with a promiscuous G-protein, such as Gαq, in a host cell line (e.g., HEK293 or CHO cells). Activation of the chimeric Gαq pathway upon glutamate binding to mGluR4 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i is detected using a calcium-sensitive fluorescent dye. In the presence of an mGluR4 PAM like this compound, the glutamate-induced calcium response is significantly enhanced.

  • Thallium Flux Assay: This assay provides an alternative method to measure mGluR4 activation. It utilizes a cell line stably expressing mGluR4 and an inwardly rectifying potassium (Kir) channel. Activation of mGluR4 by glutamate leads to the opening of the co-expressed Kir channel. The assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through the Kir channel using a Tl⁺-sensitive fluorescent dye. An mGluR4 PAM will potentiate the glutamate-induced thallium flux.

Quantitative Data for this compound and Related Compounds

The following table summarizes the potency of this compound and other relevant mGluR4 PAMs. This data is essential for designing HTS experiments and for comparing the activity of novel compounds.

CompoundAssay TypeTargetEC₅₀ (nM)Fold ShiftReference Compound
This compound Calcium Mobilizationhuman mGluR4Data not available in public domainN/AN/A
This compound Thallium Fluxrat mGluR4Data not available in public domainN/AN/A
(-)-PHCCCCalcium Mobilizationhuman mGluR44,1005.5Yes
VU0001171Calcium Mobilizationhuman mGluR465036No
VU0155041Calcium Mobilizationhuman mGluR424028No

Experimental Protocols

Calcium Mobilization High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5).

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.

  • Pluronic F-127: 20% solution in DMSO.

  • L-Glutamate: Stock solution in water.

  • This compound: Stock solution in DMSO.

  • Compound Library: Test compounds dissolved in DMSO.

  • 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating:

    • Harvest and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in Assay Buffer to a final concentration of 4 µM Fluo-4 AM.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a 4X concentrated solution of test compounds, this compound (as a positive control), and DMSO (as a negative control) in Assay Buffer.

    • Add 10 µL of the 4X compound solution to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Glutamate Stimulation and Signal Reading:

    • Prepare a 5X concentrated solution of L-glutamate in Assay Buffer to achieve a final EC₂₀ concentration (this needs to be pre-determined).

    • Place the cell plate and the glutamate plate into the FLIPR instrument.

    • Initiate the reading protocol:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL of the 5X glutamate solution to each well.

      • Continue to record the fluorescence signal for 2-3 minutes.

Data Analysis:

The increase in fluorescence intensity upon glutamate addition corresponds to the intracellular calcium concentration. The response in the presence of a test compound is typically normalized to the response of the positive control (e.g., a known mGluR4 PAM like this compound or (-)-PHCCC) and the negative control (DMSO). Hits are identified as compounds that significantly potentiate the glutamate EC₂₀ response.

Thallium Flux High-Throughput Screening Protocol

This protocol is adapted for a 384-well plate format and can be used with a kinetic plate reader capable of fluorescence measurement.

Materials and Reagents:

  • Cell Line: HEK293 cells stably co-expressing rat mGluR4 and a GIRK channel.

  • Cell Culture Medium: As described for the calcium mobilization assay.

  • Assay Buffer (Chloride-free): Substitute NaCl with Na-gluconate.

  • Thallium-sensitive dye: Thallos AM or a similar indicator.

  • Pluronic F-127: 20% solution in DMSO.

  • Stimulus Buffer: Assay buffer containing a mixture of thallium sulfate (B86663) (Tl₂SO₄) and a low concentration of potassium sulfate (K₂SO₄).

  • L-Glutamate: Stock solution in water.

  • This compound: Stock solution in DMSO.

  • Compound Library: Test compounds dissolved in DMSO.

  • 384-well black, clear-bottom plates.

Procedure:

  • Cell Plating:

    • Follow the same procedure as for the calcium mobilization assay.

  • Dye Loading:

    • Prepare the dye loading solution with a thallium-sensitive dye and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Wash and Compound Addition:

    • Gently wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.

    • Add 20 µL of Assay Buffer containing the test compounds, this compound (positive control), or DMSO (negative control).

    • Incubate for 10-20 minutes at room temperature.

  • Glutamate and Thallium Stimulation and Signal Reading:

    • Prepare a 5X concentrated stimulus solution containing L-glutamate (at a final EC₂₀ concentration) and thallium sulfate in the Stimulus Buffer.

    • Place the cell plate and the stimulus plate into the kinetic plate reader.

    • Initiate the reading protocol:

      • Establish a baseline fluorescence reading for 10 seconds.

      • Add 5 µL of the 5X stimulus solution to each well.

      • Continue to record the fluorescence signal for 2-5 minutes.

Data Analysis:

The rate of increase in fluorescence upon addition of the stimulus solution reflects the rate of thallium influx. The activity of test compounds is determined by comparing the rate of thallium flux in their presence to that of the controls. Hits are compounds that significantly increase the glutamate-dependent thallium flux.

Visualizations

Signaling Pathway of mGluR4

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound (PAM) This compound->mGluR4 Enhances Binding G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified mGluR4 signaling pathway.

High-Throughput Screening Workflow

HTS_Workflow start Start plate_cells Plate mGluR4-expressing cells in 384-well plates start->plate_cells load_dye Load cells with fluorescent indicator (Calcium or Thallium dye) plate_cells->load_dye add_compounds Add test compounds and controls (this compound) load_dye->add_compounds stimulate Stimulate with Glutamate (EC₂₀) and read fluorescence add_compounds->stimulate analyze Data Analysis: Identify hits that potentiate signal stimulate->analyze confirm Hit Confirmation (Dose-response curves) analyze->confirm Primary Hits end End analyze->end No Hits validate Lead Optimization (SAR studies) confirm->validate validate->end

Caption: General workflow for HTS of mGluR4 PAMs.

Hit Confirmation and Validation Logic

Hit_Validation_Logic primary_hit Primary Hit from HTS Screen dose_response Dose-Response Curve (Potency - EC₅₀) primary_hit->dose_response selectivity Selectivity Profiling (vs. other mGluRs) dose_response->selectivity Potent? mechanism Mechanism of Action (PAM activity confirmation) selectivity->mechanism Selective? validated_hit Validated Hit for Lead Optimization mechanism->validated_hit Confirmed PAM?

VU0359516: A Potent and Selective M1 Muscarinic Receptor Positive Allosteric Modulator for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0359516 is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a tool compound, it offers researchers a powerful means to investigate the role of the M1 receptor in various physiological and pathological processes within the central nervous system. The M1 receptor is a key player in learning, memory, and cognitive function, making it a significant target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease and the cognitive deficits associated with schizophrenia. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, potentiating the effect of the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action is believed to offer a more nuanced and potentially safer pharmacological profile, avoiding the overstimulation often associated with direct agonists. M1 PAMs that lack intrinsic agonist activity, such as this compound, are of particular interest as they are thought to have a reduced risk of adverse effects like seizures, which can be induced by excessive M1 activation.

Mechanism of Action and Signaling Pathways

This compound enhances the affinity and/or efficacy of acetylcholine at the M1 mAChR. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation, this initiates a signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity.

The primary signaling pathway activated by the M1 receptor involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores. The resulting increase in cytosolic calcium concentration activates a variety of downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs), which in turn modulate a wide range of cellular processes.

Interestingly, M1 receptor activation can also lead to the activation of phospholipase D (PLD), another signaling pathway that has been implicated in cortical plasticity. Some M1 PAMs exhibit "biased signaling," meaning they can preferentially potentiate one pathway (e.g., PLC) over another (e.g., PLD). The specific signaling bias of this compound would determine its precise effects on downstream cellular events.

A critical aspect of M1 receptor signaling in the context of Alzheimer's disease is its influence on the processing of amyloid precursor protein (APP). Activation of the M1 receptor has been shown to promote the non-amyloidogenic processing of APP, in which APP is cleaved by α-secretase. This cleavage event produces the soluble and neuroprotective sAPPα fragment and precludes the formation of the amyloid-beta (Aβ) peptide, which is the primary component of the amyloid plaques characteristic of Alzheimer's disease. By promoting the α-secretase pathway, M1 PAMs like this compound may offer a disease-modifying therapeutic strategy in addition to their symptomatic cognitive-enhancing effects.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 mAChR Gq Gq/11 M1R->Gq Activation APP Amyloid Precursor Protein (APP) M1R->APP Promotes non-amyloidogenic processing PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes alpha_secretase α-secretase APP->alpha_secretase Cleaved by sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Abeta Aβ formation (Blocked) alpha_secretase->Abeta IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 mAChR signaling pathway modulated by this compound.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and related M1 PAMs. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Potency and Efficacy of M1 PAMs

CompoundAssayCell LineParameterValueReference
This compound Calcium MobilizationCHO cells expressing human M1PAM EC50 Data not available in searched literature-
This compound Calcium MobilizationCHO cells expressing human M1Agonist EC50 Data not available in searched literature-
VU0486846Calcium MobilizationCHO cells expressing human M1PAM EC500.31 µM[1]
VU0486846Calcium MobilizationCHO cells expressing human M1Agonist EC504.5 µM[1]
VU0486846Calcium MobilizationCHO cells expressing rat M1PAM EC500.25 µM[1]
VU0486846Calcium MobilizationCHO cells expressing rat M1Agonist EC505.6 µM[1]

Table 2: In Vivo Efficacy of M1 PAMs in Cognitive Models

CompoundAnimal ModelCognitive TaskDoseEffectReference
This compound Mouse/RatNovel Object RecognitionData not available in searched literatureData not available in searched literature-
This compound Mouse/RatMorris Water MazeData not available in searched literatureData not available in searched literature-
VU0453595MouseNovel Object Recognition10 mg/kgReversal of scopolamine-induced deficit[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard neuroscience research practices and can be adapted for the specific needs of your laboratory.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as a positive allosteric modulator and its potential agonist activity at the M1 mAChR.

Materials:

  • CHO or HEK293 cells stably expressing the human or rat M1 mAChR.

  • Culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

  • Pluronic F-127.

  • This compound.

  • Acetylcholine (ACh) or another M1 agonist.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the M1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by reconstituting the calcium-sensitive dye in assay buffer containing Pluronic F-127 according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to the desired final concentrations.

    • Prepare a stock solution of the M1 agonist (e.g., ACh) and perform serial dilutions in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • To measure PAM activity:

      • Add a fixed, sub-maximal concentration of ACh (e.g., EC20) to all wells.

      • Immediately after, add varying concentrations of this compound to the wells.

    • To measure agonist activity:

      • Add varying concentrations of this compound to the wells in the absence of an orthosteric agonist.

    • Measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the log concentration of this compound.

    • Calculate the EC50 values for PAM and agonist activity using a non-linear regression analysis (sigmoidal dose-response).

Calcium_Mobilization_Workflow start Start plate_cells Plate M1-expressing cells in 384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate for 45-60 min load_dye->incubate2 wash_cells Wash cells incubate2->wash_cells add_compounds Add ACh (for PAM) and/or this compound wash_cells->add_compounds read_fluorescence Measure fluorescence in plate reader add_compounds->read_fluorescence analyze_data Analyze data and calculate EC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Rodents (mice or rats).

  • Open-field arena (e.g., 40 x 40 x 40 cm).

  • A variety of objects that are of similar size but different in shape and texture.

  • Video recording and tracking software.

  • This compound.

  • Vehicle solution for this compound.

Protocol:

  • Habituation:

    • On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Administer this compound or vehicle to the animals at a predetermined time before the training phase (e.g., 30-60 minutes).

    • Place the animal in the arena and allow it to explore the two objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.

  • Testing Phase:

    • After a retention interval (e.g., 1 hour, 24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore the familiar and novel objects for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) for the testing phase:

      • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the this compound-treated group and the vehicle-treated group to assess the effect of the compound on memory.

NOR_Workflow start Start habituation Day 1: Habituation (Empty Arena) start->habituation drug_admin Administer this compound or Vehicle habituation->drug_admin training Day 2: Training (Two Identical Objects) retention Retention Interval (e.g., 1-24h) training->retention drug_admin->training testing Day 2: Testing (One Familiar, One Novel Object) retention->testing data_analysis Analyze Exploration Time and Calculate Discrimination Index testing->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo Novel Object Recognition test.

Conclusion

This compound is a valuable tool compound for neuroscience research, enabling the specific investigation of M1 mAChR function. Its properties as a selective M1 PAM with potentially no intrinsic agonist activity make it an excellent candidate for studies aimed at understanding the role of M1 in cognition and its potential as a therapeutic target for neurodegenerative and psychiatric disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Further characterization of its specific in vitro and in vivo pharmacological profile will continue to enhance its utility as a research tool.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming VU0359516 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with VU0359516 in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).

Problem 1: this compound Precipitates in Aqueous Buffer or Cell Culture Medium.

  • Possible Cause: Low aqueous solubility of this compound.

  • Solution:

    • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving both polar and nonpolar compounds for in vitro assays.[1]

    • Stepwise Dilution: When preparing working solutions, dilute the DMSO stock solution in a stepwise manner with the aqueous buffer or cell culture medium. Avoid adding the DMSO stock directly to a large volume of aqueous solution, as this can cause the compound to precipitate.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Problem 2: Inconsistent or Non-Reproducible Assay Results.

  • Possible Cause 1: Incomplete solubilization of this compound in the stock solution.

  • Solution:

    • Visually inspect your stock solution to ensure there are no visible particles.

    • Gently warm the stock solution (e.g., to 37°C) and vortex to aid dissolution.

    • Consider sonicating the stock solution for a short period.

  • Possible Cause 2: Compound precipitation during the assay.

  • Solution:

    • Re-evaluate the final concentration of this compound used in the assay. It may be necessary to work at a lower concentration to maintain solubility.

    • Ensure thorough mixing when adding the compound to the assay plate.

  • Possible Cause 3: Degradation of the compound in the stock solution.

  • Solution:

    • Prepare fresh stock solutions regularly.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

    • Store DMSO stock solutions at -20°C or -80°C in airtight containers, protected from light.

Problem 3: Observed Cellular Toxicity Not Related to mGluR4 Modulation.

  • Possible Cause: Cytotoxicity caused by the solvent (DMSO) at high concentrations.

  • Solution:

    • Determine DMSO Tolerance: Perform a preliminary cytotoxicity assay with your specific cell line to determine the maximum tolerated concentration of DMSO.

    • Minimize Final DMSO Concentration: As a general guideline, keep the final DMSO concentration in your cell-based assays below 0.5%.[2]

    • Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[1] It can dissolve a wide range of organic compounds and is miscible with water and cell culture media.

Q2: How should I prepare a working solution of this compound from a DMSO stock?

A2: To minimize precipitation, it is crucial to perform a serial or stepwise dilution. For example, to prepare a 1 µM working solution from a 10 mM stock, you could first dilute the stock 1:10 in your assay buffer or medium, and then perform subsequent dilutions until you reach the desired final concentration. This gradual decrease in solvent concentration helps to keep the compound in solution.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. While a final concentration of <0.5% is generally considered safe for most cell lines, it is best practice to perform a dose-response experiment with DMSO alone to determine the IC50 for cytotoxicity in your specific cell type.

Q4: My compound precipitates when I add it to the cell culture medium. What can I do?

A4: If you observe precipitation even with proper dilution techniques, consider the following:

  • Lower the final concentration of this compound. Your desired concentration may be above its limit of solubility in the aqueous medium.

  • Use a co-solvent. In some cases, the addition of a small amount of a second, less polar solvent to the aqueous medium can improve solubility. However, this must be carefully validated for compatibility with your cell line and assay.

  • Incorporate a surfactant. Surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds, but their effects on the assay and cells must be evaluated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General In Vitro Assay Dilution for this compound
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Sterile assay buffer or cell culture medium

    • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Procedure (Example for preparing a 1 µM final concentration in a 100 µL assay volume):

    • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. For example, add 2 µL of the 10 mM stock to 198 µL of assay buffer/medium.

    • Final Dilution: Prepare a 2X working solution (2 µM) by diluting the 100 µM intermediate solution 1:50. For example, add 4 µL of the 100 µM solution to 196 µL of assay buffer/medium.

    • Assay Plate Addition: Add 50 µL of the 2X working solution to the appropriate wells of your 96-well assay plate containing 50 µL of cells in medium, resulting in a final volume of 100 µL and a final this compound concentration of 1 µM. The final DMSO concentration in this example would be 0.01%.

    • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound or the DMSO vehicle.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium (following the dilution protocol above). Also, prepare a serial dilution of DMSO for the vehicle control. Add the compound/vehicle dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Solvent and Co-solvent Options for Poorly Soluble Compounds

Solvent/Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
DMSO1-100 mM< 0.5%Most common initial choice.[1]
Ethanol1-100 mM< 0.5%Can be more volatile than DMSO.
PEG400Varies1-5%Often used in combination with other solvents.
Tween® 80Varies< 0.1%A non-ionic surfactant.
β-CyclodextrinVariesVariesForms inclusion complexes to enhance solubility.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Precipitation in MediumLow aqueous solubilityPrepare high concentration stock in DMSO; perform stepwise dilution; lower final compound concentration.
Inconsistent ResultsIncomplete solubilization or degradationEnsure complete dissolution of stock; prepare fresh stocks; aliquot and store properly.
Cellular ToxicityHigh solvent concentrationKeep final DMSO concentration <0.5%; perform a vehicle cytotoxicity assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use one aliquot intermediate Prepare Intermediate Dilution thaw->intermediate final_dilution Prepare 2X Final Concentration intermediate->final_dilution add_to_cells Add to Cells in Plate final_dilution->add_to_cells Final concentration achieved incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Figure 1. Experimental workflow for preparing and using this compound.

mGluR4_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR4 mGluR4 G_protein Gαi/βγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Glutamate Glutamate Glutamate->mGluR4 This compound This compound (PAM) This compound->mGluR4 Enhances Glutamate Binding

Figure 2. Simplified mGluR4 signaling pathway.

References

Optimizing VU0359516 concentration for neuronal assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0359516. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for neuronal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] mGluR4 is a G-protein coupled receptor (GPCR) that, when activated, couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of the glutamatergic system can influence synaptic transmission and plasticity.[1]

Q2: What is a typical starting concentration range for this compound in neuronal assays?

While specific optimal concentrations will vary depending on the neuronal cell type (e.g., primary cortical neurons, hippocampal neurons, iPSC-derived neurons) and the specific assay, a good starting point can be extrapolated from studies on related mGluR4 PAMs. For the mGluR4 PAM VU0155041, concentrations ranging from 1 µM to 50 µM have been used in cultured rat retinal progenitor cells.[4] Therefore, a reasonable starting range for this compound in neuronal assays would be between 1 µM and 30 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the potential off-target effects or cytotoxicity of this compound?

While specific neurotoxicity data for this compound is limited, high concentrations of any compound can lead to off-target effects or cytotoxicity. Excessive activation of glutamate receptors can lead to excitotoxicity, a process that can cause neuronal damage and death.[6] It is essential to include proper controls in your experiments, such as vehicle-only controls and a range of this compound concentrations, to assess potential cytotoxic effects. Assays such as LDH release or viability stains (e.g., Calcein AM/Ethidium Homodimer-1) can be used to monitor cell health.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to potentiate mGluR4 signaling in your specific neuronal cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50.
Low mGluR4 expression: The neuronal cells you are using may have low endogenous expression of mGluR4.Verify mGluR4 expression in your cell model using techniques like qPCR, Western blot, or immunocytochemistry.
Compound degradation: this compound may be unstable in the culture medium over the duration of the experiment.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
High background signal or cell death Concentration too high: The concentration of this compound may be causing off-target effects or cytotoxicity.Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH, MTT, or live/dead staining) to determine the toxic concentration range.
DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Include a vehicle control with the same DMSO concentration as your highest this compound concentration.
Glutamate excitotoxicity: this compound potentiates the effect of glutamate. If the basal glutamate level in your culture medium is high, this could lead to excitotoxicity.Consider using a culture medium with lower or no glutamate for the duration of the experiment.
Inconsistent results between experiments Variability in cell culture: Differences in cell density, passage number, or differentiation state can affect receptor expression and signaling.Standardize your cell culture protocols, including seeding density, differentiation time, and media changes.
Inaccurate pipetting of stock solutions: Errors in preparing serial dilutions can lead to significant variability.Use calibrated pipettes and carefully prepare your working solutions. Consider preparing a master mix for treating multiple wells or plates.
Compound precipitation: this compound may precipitate out of solution at higher concentrations or in certain media.Visually inspect your working solutions for any signs of precipitation. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different formulation if available.

Quantitative Data Summary

The following table summarizes the reported potency of a closely related mGluR4 PAM, VU001171, which can serve as a reference for expected potency ranges.

CompoundCell LineAssay TypeEC50
VU001171human mGluR4/Gqi5 CHO cellsGlutamate Potentiation650 nM[7]

Note: This data is for a related compound and should be used as a general guideline. The optimal concentration of this compound must be determined empirically for each specific neuronal assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in Primary Neuronal Cultures

This protocol outlines a general workflow for determining the effective concentration range of this compound in primary cortical or hippocampal neurons.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • DMSO (anhydrous)

  • Assay-specific reagents (e.g., for measuring downstream signaling, neurite outgrowth, or electrophysiology)

Procedure:

  • Cell Culture:

    • Culture primary neurons on poly-D-lysine coated plates in Neurobasal medium with appropriate supplements.[8][9]

    • Allow neurons to mature for at least 7-10 days in vitro (DIV) before treatment.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store aliquots at -20°C.

  • Dose-Response Experiment:

    • Prepare a series of working solutions of this compound by serially diluting the stock solution in culture medium. A suggested concentration range is 0.1, 0.3, 1, 3, 10, 30, and 100 µM.

    • Include a vehicle-only control (containing the same final concentration of DMSO as the highest this compound concentration).

    • Replace the culture medium with the prepared working solutions.

    • Incubate for the desired time period based on your specific assay (e.g., 30 minutes for signaling assays, 24-48 hours for neurite outgrowth assays).

  • Assay and Data Analysis:

    • Perform your desired assay (e.g., cAMP measurement, immunocytochemistry for p-ERK, neurite outgrowth analysis, or electrophysiological recording).

    • Quantify the results and plot the dose-response curve to determine the EC50 of this compound for your specific endpoint.

Protocol 2: Assessing Potential Neurotoxicity of this compound

This protocol describes how to evaluate the potential cytotoxic effects of this compound in neuronal cultures.

Materials:

  • Mature neuronal cultures (primary or iPSC-derived)

  • This compound

  • DMSO (anhydrous)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit or a live/dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium Homodimer-1)

Procedure:

  • Treatment:

    • Prepare a range of this compound concentrations, including concentrations higher than the expected efficacious range (e.g., up to 100 µM or higher).

    • Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of glutamate or a known neurotoxin).

    • Treat the neuronal cultures with the different concentrations of this compound for a relevant time period (e.g., 24 or 48 hours).

  • Cytotoxicity Assay (LDH Assay Example):

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium, which is an indicator of cell lysis.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

    • Plot the percentage of cytotoxicity against the this compound concentration to determine the concentration at which significant toxicity is observed.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site G_protein Gαi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: mGluR4 signaling pathway activated by glutamate and positively modulated by this compound.

experimental_workflow start Start: Prepare Neuronal Culture prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock dose_response Perform Dose-Response Experiment (0.1 - 100 µM) prepare_stock->dose_response cytotoxicity Assess Cytotoxicity (LDH or Live/Dead Assay) dose_response->cytotoxicity assay Perform Functional Assay (e.g., Neurite Outgrowth, Electrophysiology) dose_response->assay analyze Analyze Data & Determine Optimal Concentration cytotoxicity->analyze assay->analyze end End: Optimized Protocol analyze->end

Caption: Experimental workflow for optimizing this compound concentration in neuronal assays.

References

VU0359516 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of VU0359516 (also known as ML-128), a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a stock solution. It is recommended to store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1] Storing the compound in its solid form at room temperature for extended periods is not recommended due to the potential for degradation.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved before storing it at the recommended temperature.

Q3: What are the best practices for handling solid this compound?

A3: When handling the solid compound, it is important to minimize exposure to air and moisture. Weigh the compound quickly in a controlled environment. It is recommended to store the solid compound in a tightly sealed container with a desiccant at a low temperature, such as -20°C, for short-term storage.

Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?

A4: It is best to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended to maintain the stability and integrity of the compound for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from solid this compound. 2. Ensure the stock solution has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Verify the accuracy of the concentration of the working solution.
Precipitation observed in the stock solution upon thawing The concentration of the stock solution may be too high for the solvent at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new, less concentrated stock solution.
Low potency or efficacy in in-vitro assays Degradation of the compound in the assay medium.1. Prepare fresh working solutions from a recently thawed aliquot of the stock solution for each experiment. 2. Minimize the time the compound spends in aqueous solutions before being added to the assay.

Experimental Protocols & Workflows

General Workflow for an In Vitro mGluR4 Potentiation Assay

This workflow outlines the key steps for assessing the activity of this compound as a positive allosteric modulator of mGluR4.

experimental_workflow General Workflow for mGluR4 Potentiation Assay prep_cells Prepare mGluR4-expressing cells prep_compounds Prepare this compound and Glutamate solutions prep_cells->prep_compounds incubation Incubate cells with this compound prep_compounds->incubation stimulation Stimulate cells with Glutamate incubation->stimulation measurement Measure downstream signaling (e.g., calcium flux) stimulation->measurement analysis Analyze data and determine EC50 shift measurement->analysis

Caption: A simplified workflow for an in vitro mGluR4 potentiation assay.

Signaling Pathway of mGluR4 Activation and Modulation

This compound acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate, on the mGluR4 receptor.

signaling_pathway mGluR4 Signaling Pathway Modulation cluster_membrane Cell Membrane mGluR4 mGluR4 Receptor G_protein Gi/o Protein mGluR4->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Response Cellular Response (e.g., ↓ Neurotransmitter Release) G_protein->Response Glutamate Glutamate Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site cAMP ↓ cAMP

Caption: this compound enhances glutamate's effect on mGluR4, leading to reduced cAMP.

References

Technical Support Center: Interpreting Unexpected Results with VU0359516

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0359516, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action for mGluR4 activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] This modulatory effect can fine-tune neurotransmission in key brain circuits.

Q2: What are the known challenges with mGluR4 PAMs that I should be aware of?

A2: Historically, early mGluR4 PAMs like PHCCC suffered from poor solubility, lack of selectivity, and unfavorable pharmacokinetic properties.[2] While newer compounds like this compound have been developed to address these issues, researchers should still be mindful of potential challenges such as:

  • Solubility: Limited aqueous solubility can lead to issues with compound precipitation in aqueous buffers.

  • Selectivity: While highly selective, off-target effects can never be fully excluded and should be considered when interpreting unexpected phenotypes.

  • In vitro vs. In vivo Translation: Discrepancies between in vitro potency and in vivo efficacy are a known challenge in drug development and can be influenced by factors like metabolism, bioavailability, and target engagement in complex biological systems.[3]

  • Structure-Activity Relationship (SAR): The SAR for some mGluR4 PAM scaffolds can be "steep" or "flat," meaning small structural changes can lead to drastic changes or no change in activity, respectively. This can sometimes lead to unexpected results with analogs or related compounds.[4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency (EC50) in in vitro assays.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting Workflow for Potency Issues

A Inconsistent/Low Potency Observed B Verify Compound Integrity and Concentration A->B C Check Assay Conditions B->C Compound OK O Contact Technical Support B->O Compound Degraded D Evaluate Cell Health and Receptor Expression C->D F Solubility Issues? C->F E Consider Assay-Specific Artifacts D->E N Consult Literature for Similar Compounds E->N G Precipitation in Assay Buffer F->G Yes H Review Glutamate Concentration F->H No I Sub-optimal EC20/EC80 H->I Incorrect J Cell Viability Issues? H->J Correct K Low mGluR4 Expression? J->K Low Viability L Functional Selectivity? K->L Healthy Cells M Assay readout may not capture the full signaling profile L->M Possible M->N N->O

Caption: Troubleshooting workflow for inconsistent or low potency of this compound.

Detailed Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the identity and purity of your this compound stock via analytical methods like LC-MS or NMR.

    • Action: Prepare fresh stock solutions and verify the concentration using a spectrophotometer if the compound has a known extinction coefficient.

  • Check Assay Conditions:

    • Solubility: this compound's solubility should be considered.

      • Action: Visually inspect your assay plates for any signs of compound precipitation.

      • Action: Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on cell health and receptor function.

    • Glutamate Concentration: As a PAM, this compound's activity is dependent on the concentration of glutamate.

      • Action: Ensure you are using a glutamate concentration that is at the EC20 (for potentiation) or EC80 (for efficacy) for your specific cell line and assay. These values should be determined empirically.

  • Evaluate Cell Health and Receptor Expression:

    • Action: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure the cells are healthy.

    • Action: Confirm the expression of mGluR4 in your cell line using techniques like qPCR or Western blotting. Low or variable receptor expression will lead to inconsistent results.

  • Consider Assay-Specific Artifacts:

    • Functional Selectivity: The signaling of mGluR4 can be complex. Co-activation of other receptors, such as the H1 histamine (B1213489) receptor, can bias mGluR4 signaling towards calcium mobilization over cAMP inhibition.[5]

      • Action: If you are using a calcium mobilization assay and see unexpected results, consider if other signaling pathways might be at play. A cAMP assay may provide a more direct measure of mGluR4's canonical signaling.

Issue 2: Discrepancy between in vitro and in vivo results.

Observing potent activity in vitro that does not translate to the expected efficacy in vivo is a significant challenge in drug development.

Troubleshooting Workflow for In Vitro/In Vivo Discrepancies

A In Vitro Efficacy Does Not Translate In Vivo B Review Pharmacokinetic Properties A->B C Poor Absorption/Bioavailability B->C Investigate D Rapid Metabolism/Clearance B->D Investigate E Low Brain Penetration B->E Investigate F Check Target Engagement In Vivo B->F PK Profile OK G Measure Free Drug Concentration at Target Site F->G H Evaluate In Vivo Target Occupancy F->H I Consider In Vivo-Specific Factors F->I Target Engagement Confirmed J Off-Target Effects In Vivo I->J K Animal Model-Specific Biology I->K L Re-evaluate In Vitro Data in Context I->L M Consult with a Pharmacologist/DMPK Expert L->M

Caption: Troubleshooting workflow for in vitro vs. in vivo discrepancies.

Detailed Troubleshooting Steps:

  • Pharmacokinetics (PK):

    • Action: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your animal model. Key parameters to assess include bioavailability, half-life, and brain penetration. The failure of the clinical candidate foliglurax (B1653653) highlights the importance of understanding the full PK/PD relationship.[6]

  • Target Engagement:

    • Action: Use techniques like ex vivo receptor binding assays or PET imaging (if a suitable radioligand is available) to confirm that this compound is reaching and binding to mGluR4 in the brain at the administered doses.

  • In Vivo Off-Target Effects:

    • Action: An unexpected in vivo phenotype could be due to an off-target effect that was not apparent in the in vitro selectivity panel. Consider a broader in vivo pharmacology assessment.

Quantitative Data Summary

CompoundTargetAssay TypeEC50 (nM)Notes
This compound mGluR4Not SpecifiedNot SpecifiedDescribed as having improved potency and efficacy.
Foliglurax mGluR4Not Specified79A clinical candidate mGluR4 PAM.[1]
ADX88178 human mGluR4Not Specified4A potent mGluR4 PAM.[1]
VU0361737 human mGluR4Not Specified240Also known as ML-128, a CNS penetrant mGluR4 PAM.[1]
VU0364770 rat mGluR4Not Specified290A selective and potent mGluR4 PAM.[1]
human mGluR41100
mGluR5Antagonist activity17900
mGluR6PAM activity6800
MAO-AKi8500
MAO-BKi720

Experimental Protocols

Calcium Mobilization Assay for mGluR4 PAMs

This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in a cell line expressing mGluR4.

Workflow for Calcium Mobilization Assay

A Seed mGluR4-expressing cells in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Wash cells with assay buffer D->E F Add this compound at various concentrations E->F G Incubate for 15-30 minutes F->G H Add a sub-maximal (EC20) concentration of glutamate G->H I Measure fluorescence signal immediately using a plate reader H->I J Analyze data to determine EC50 of potentiation I->J

Caption: Experimental workflow for a calcium mobilization assay.

Detailed Steps:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing human or rat mGluR4 into black-walled, clear-bottom 96-well plates at an appropriate density.

  • Dye Loading: The following day, wash the cells with an assay buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Glutamate Stimulation: Add a pre-determined EC20 concentration of glutamate to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 of potentiation.

cAMP Assay for mGluR4 PAMs

This protocol provides a general method for measuring the effect of this compound on cAMP levels.

Workflow for cAMP Assay

A Seed mGluR4-expressing cells in a 96-well plate B Incubate overnight A->B C Pre-treat cells with a phosphodiesterase (PDE) inhibitor B->C D Add this compound at various concentrations C->D E Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and glutamate D->E F Incubate for 30 minutes E->F G Lyse cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA) F->G H Analyze data to determine IC50 of cAMP inhibition G->H

Caption: Experimental workflow for a cAMP assay.

Detailed Steps:

  • Cell Plating: Plate mGluR4-expressing cells as described for the calcium assay.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of this compound.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with glutamate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit following the manufacturer's protocol.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50.

Signaling Pathway

mGluR4 Signaling Pathway

cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds Orthosteric Site This compound This compound This compound->mGluR4 Binds Allosteric Site G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Vesicle Glutamate Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Reduces Glutamate Release Ca_channel->Vesicle Reduces Ca2+ influx

Caption: Simplified mGluR4 signaling pathway with this compound.

References

Technical Support Center: Information on VU0359516 Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Inquiry Regarding Mitigation of VU0359516 Toxicity in Cell Lines

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Technical Support Center: VU0359516 Protocol Adjustments for Specific Neuronal Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0359516, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike direct agonists that activate the receptor on their own, this compound binds to a separate site on the M1 receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This modulation can potentiate downstream signaling pathways, such as those involving phospholipase C (PLC).

Q2: What is the difference between a "pure PAM" and an "ago-PAM," and which category does this compound fall into?

A2: A "pure PAM" only potentiates the effect of an orthosteric agonist like acetylcholine and has no intrinsic activity on its own. An "ago-PAM," on the other hand, can both potentiate the agonist's effect and also has some direct agonist activity, meaning it can activate the receptor to some extent even in the absence of the primary agonist. While this compound itself is less extensively characterized in the public literature, related compounds like VU0453595 are described as being devoid of agonist activity, suggesting they act as pure PAMs.[1][2] It is crucial to determine the specific properties of the batch of this compound being used.

Q3: What are the typical concentrations of this compound used in in vitro neuronal preparations?

A3: The optimal concentration of this compound will vary depending on the specific neuronal population and the experimental goals. Based on studies with structurally related M1 PAMs like VU0486846, a starting concentration range of 1-10 µM is often used in brain slice electrophysiology.[3] For potentiation of agonist-induced effects, a concentration of 3 µM has been shown to be effective for VU0486846 in potentiating carbachol-induced long-term depression (LTD) in the medial prefrontal cortex (mPFC). It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its molecular structure, this compound is likely to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is standard practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid - aCSF) on the day of the experiment. Ensure the final DMSO concentration in your working solution is low (typically <0.1%) to avoid solvent effects on neuronal activity.

Troubleshooting Guide

Issue 1: No observable effect of this compound on neuronal activity.

Possible Cause Troubleshooting Step
Incorrect concentration Perform a concentration-response experiment to determine the optimal concentration for your specific neuronal population and experimental paradigm. Start with a range of 1-10 µM.
Low endogenous acetylcholine (ACh) levels As a PAM, this compound requires the presence of an agonist. In brain slice preparations, endogenous ACh levels may be low. Co-apply a low concentration of a muscarinic agonist like carbachol (B1668302) (e.g., 1-10 µM) to observe the potentiating effects of this compound.
Compound degradation Ensure the stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Receptor desensitization Prolonged exposure to high concentrations of agonists or PAMs can lead to receptor desensitization. Keep incubation times as short as necessary to observe the desired effect.
Neuronal population lacks sufficient M1 receptor expression Confirm the expression of M1 receptors in your target neuronal population using techniques like immunohistochemistry or qPCR.

Issue 2: this compound induces unexpected changes in baseline neuronal activity (e.g., increased spontaneous firing).

Possible Cause Troubleshooting Step
"Ago-PAM" activity The specific batch of this compound may possess some intrinsic agonist activity. Test the effect of this compound in the absence of any exogenous agonist. If agonist activity is observed, consider using a lower concentration or a different M1 PAM with a "purer" PAM profile.
Off-target effects At higher concentrations, the possibility of off-target effects increases. Ensure you are using the lowest effective concentration determined from your concentration-response curve.
Solvent effects Ensure the final concentration of the vehicle (e.g., DMSO) is below the threshold known to affect neuronal activity (typically <0.1%). Run a vehicle-only control to confirm the solvent is not the cause of the observed effects.

Issue 3: Difficulty in achieving stable electrophysiological recordings in the presence of this compound.

Possible Cause Troubleshooting Step
General slice health issues Ensure your brain slice preparation and maintenance protocols are optimized for slice viability. Pay close attention to the oxygenation and temperature of your aCSF.
Precipitation of the compound This compound may have limited solubility in aqueous solutions. Visually inspect your working solution for any signs of precipitation. Consider preparing fresh dilutions from your stock solution more frequently.
Alterations in network excitability M1 receptor activation can significantly alter network excitability. This may require adjustments to your stimulation parameters to maintain a stable recording.

Quantitative Data Summary

The following tables summarize key quantitative data for M1 PAMs from relevant studies. Note that data for this compound is limited in publicly available literature; therefore, data from closely related and well-characterized M1 PAMs are included for reference.

Table 1: In Vitro Potency of M1 PAMs in CHO Cells

CompoundEC50 (nM) for Potentiation of AChAgonist Activity (% ACh Max)Reference
VU0486846 31029% (at 4.5 µM)[3]
VU0453595 ~2140Devoid of agonist activity[1]

Table 2: Electrophysiological Effects of M1 PAMs on Neuronal Activity

CompoundNeuronal PopulationConcentrationAgonistEffectReference
VU0486846 mPFC Layer V Pyramidal Neurons3 µM10 µM CarbacholPotentiation of LTD[3]
PF-06764427 (ago-PAM) mPFC Layer V Pyramidal Neurons1 µMNoneIncrease in sEPSC frequency[1]
VU0453595 mPFC Layer V Pyramidal NeuronsNot specifiedNot specifiedDevoid of agonist effects[1]

Detailed Experimental Protocols

Protocol 1: Brain Slice Electrophysiology for Assessing this compound Effects on Synaptic Plasticity in the Medial Prefrontal Cortex (mPFC)

This protocol is adapted from studies on related M1 PAMs and can be used as a starting point for this compound.

  • Slice Preparation:

    • Anesthetize a C57BL/6J mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 dextrose).

    • Cut 300 µm coronal slices containing the mPFC using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 dextrose) and allow them to recover at 32°C for 30 minutes, then at room temperature for at least 30 minutes before recording.

  • Electrophysiological Recording:

    • Place a slice in the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from layer V of the prelimbic cortex.

    • Place a stimulating electrode in layer II/III to evoke synaptic responses.

    • Establish a stable baseline of fEPSPs for at least 20 minutes.

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in aCSF on the day of the experiment.

    • To assess PAM activity, first apply a sub-threshold concentration of carbachol (e.g., 10 µM) to the bath.

    • After observing a stable response to carbachol, co-apply this compound (e.g., 1-10 µM) and record the change in the fEPSP slope to assess potentiation of long-term depression (LTD).

Signaling Pathways and Experimental Workflow Diagrams

M1_PAM_Signaling_Pathway M1 Receptor PAM Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Neuronal Response (e.g., LTD) Ca_release->Neuronal_Response PKC->Neuronal_Response

Caption: M1 PAM Signaling Pathway

Electrophysiology_Workflow Electrophysiology Experimental Workflow for this compound cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis Brain_Extraction Brain Extraction Slicing Vibratome Slicing (300 µm) Brain_Extraction->Slicing Recovery Recovery in aCSF Slicing->Recovery Placement Slice Placement in Recording Chamber Recovery->Placement Baseline Establish Stable Baseline (20 min) Placement->Baseline Agonist_App Apply Carbachol (e.g., 10 µM) Baseline->Agonist_App PAM_App Co-apply this compound (e.g., 1-10 µM) Agonist_App->PAM_App Record_LTD Record fEPSP for LTD PAM_App->Record_LTD Analysis Analyze fEPSP Slope and Compare Conditions Record_LTD->Analysis

Caption: Electrophysiology Workflow

References

Validation & Comparative

A Comparative Guide to VU0359516 and Other mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM) VU0359516 with other notable mGluR4 PAMs, including ADX88178 and the historically significant compound (-)-PHCCC. The information presented is collated from various preclinical studies and is intended to assist researchers in selecting the appropriate tool compound for their investigations into the therapeutic potential of mGluR4 modulation.

Introduction to mGluR4 PAMs

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels, ultimately modulating neurotransmitter release.[1] Positive allosteric modulators (PAMs) of mGluR4 are compounds that bind to a site on the receptor distinct from the glutamate binding site.[1] They do not activate the receptor on their own but enhance the receptor's response to glutamate, offering a mechanism for fine-tuning synaptic transmission.[1] This approach has garnered significant interest for the development of novel therapeutics for neurological and psychiatric disorders, particularly Parkinson's disease.[2]

Comparative Performance of mGluR4 PAMs

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound, ADX88178, and (-)-PHCCC based on available preclinical data. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Potency

The potency of mGluR4 PAMs is typically determined by their ability to potentiate the response of the receptor to a submaximal concentration of glutamate (EC20) in cell-based assays. The half-maximal effective concentration (EC50) represents the concentration of the PAM that produces 50% of its maximal potentiation.

CompoundHuman mGluR4 EC50 (nM)Rat mGluR4 EC50 (nM)Fold Shift of Glutamate CRCReference
This compound (VU0155041) 798693Not explicitly stated, but described as potent[3]
ADX88178 49~100-fold[4][5]
(-)-PHCCC 4100-5.5-fold[6]

CRC: Concentration-Response Curve

Selectivity Profile

Selectivity is a critical parameter for a tool compound, ensuring that its effects are mediated through the target receptor. The following table summarizes the selectivity of the mGluR4 PAMs against other mGluR subtypes.

CompoundSelectivity ProfileReference
This compound (VU0155041) Highly selective for mGluR4; no significant activity at other mGluR subtypes.[3]
ADX88178 Highly selective for mGluR4 with minimal activities at other mGluRs.[4]
(-)-PHCCC Partial antagonist activity at mGluR1b; inactive against mGluR2, 3, 5a, 6, 7b, and 8a.[2]
In Vivo Efficacy in a Parkinson's Disease Model

The haloperidol-induced catalepsy model in rodents is a widely used preclinical screen for potential anti-Parkinsonian drugs. Catalepsy, a state of motor immobility, is induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202). The ability of a compound to reverse this catalepsy suggests potential therapeutic benefit in Parkinson's disease.

CompoundAnimal ModelDosingEffect on Haloperidol-Induced CatalepsyReference
This compound (VU0155041) Rat31-316 nmol (i.c.v.)Dose-dependent reversal[3]
ADX88178 Rat3 and 10 mg/kg (p.o.)Reversal of catalepsy[4][7]
(-)-PHCCC Rati.c.v. infusionReversal of reserpine-induced akinesia (a similar model)[3]

i.c.v.: intracerebroventricular; p.o.: oral administration

Experimental Protocols

In Vitro Potentiation Assay (Calcium Mobilization)

This assay measures the ability of a PAM to enhance the glutamate-induced increase in intracellular calcium in cells engineered to express mGluR4.

1. Cell Culture:

  • CHO-K1 cells stably co-expressing human or rat mGluR4 and a chimeric G protein (Gqi5) are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS, antibiotics, and selection agents). The Gqi5 protein couples the Gi/o-linked mGluR4 to the Gq signaling pathway, enabling a measurable calcium response.[8]

2. Cell Plating:

  • Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight.[8]

3. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) for 1 hour at 37°C.[8]

4. Compound Addition and Signal Detection:

  • The dye solution is removed, and assay buffer is added.

  • The plate is placed in a fluorescent imaging plate reader (e.g., FLIPR).

  • A baseline fluorescence reading is taken.

  • The test compound (PAM) is added at various concentrations, followed by the addition of a fixed, submaximal concentration of glutamate (EC20).

  • The change in fluorescence, indicating an increase in intracellular calcium, is measured.

5. Data Analysis:

  • The potentiation by the PAM is calculated as the percentage increase in the glutamate response.

  • EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Haloperidol-Induced Catalepsy in Rats

This behavioral assay assesses the potential of a compound to alleviate parkinsonian-like motor deficits.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.[9] Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Catalepsy:

  • Haloperidol is dissolved in a vehicle (e.g., saline with a small amount of glacial acetic acid and adjusted pH) and administered intraperitoneally (i.p.) at a dose of 0.5-1.5 mg/kg.[9]

3. Compound Administration:

  • The test compound (mGluR4 PAM) or vehicle is administered at various doses and routes (e.g., oral gavage or i.c.v. injection) at a specified time before or after the haloperidol injection.

4. Catalepsy Assessment (Bar Test):

  • At predetermined time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat is gently placed with its forepaws on a horizontal bar raised approximately 9-10 cm from the surface.

  • The latency for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180-300 seconds).

5. Data Analysis:

  • The mean latency to descend from the bar is calculated for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to the vehicle control group. A significant reduction in the catalepsy score indicates a potential anti-Parkinsonian effect.

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway with PAM Modulation

The following diagram illustrates the canonical signaling pathway of mGluR4 and the modulatory effect of a positive allosteric modulator.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o Protein mGluR4->G_protein Activates PAM PAM PAM->mGluR4 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Exocytosis Release Reduced Glutamate Release Vesicle->Release

Caption: mGluR4 signaling cascade and the influence of a PAM.

Preclinical Evaluation Workflow for mGluR4 PAMs

This diagram outlines a typical workflow for the preclinical assessment of novel mGluR4 PAMs.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization HTS High-Throughput Screening Potency Potency Assay (e.g., Calcium Mobilization) HTS->Potency Selectivity Selectivity Profiling (vs. other mGluRs) Potency->Selectivity Mechanism Mechanism of Action (PAM vs. Agonist) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR PK Pharmacokinetics (ADME) Efficacy Efficacy Models (e.g., Haloperidol-induced Catalepsy) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox ADME_opt ADME Optimization SAR->ADME_opt ADME_opt->PK Logical_Relationship PAM_binds mGluR4 PAM Binds to Receptor Glu_pot Potentiation of Glutamate Signaling PAM_binds->Glu_pot Neuro_mod Modulation of Neurotransmitter Release (e.g., decreased GABA) Glu_pot->Neuro_mod Circuit_norm Normalization of Basal Ganglia Circuitry Neuro_mod->Circuit_norm Symptom_allev Alleviation of Parkinsonian Symptoms Circuit_norm->Symptom_allev

References

Validating the On-Target Effects of VU0359516 with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a compound is a critical step in the validation process. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of VU0359516, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with a focus on the use of knockout (KO) animal models.

This compound is a potent and selective tool compound used in neuroscience research to probe the function of mGluR4, a receptor implicated in a variety of neurological and psychiatric disorders. To ensure that the observed physiological and behavioral effects of this compound are indeed mediated by its interaction with mGluR4, researchers often turn to genetic models, specifically mGluR4 knockout mice. These animals lack the gene encoding for the mGluR4 receptor, providing a clean background to test the compound's specificity. An effect observed in wild-type animals should be absent in their knockout littermates if the compound's action is on-target.

This guide will compare this compound with other mGluR4 PAMs, detail the experimental protocols for key validation experiments, and provide visual representations of the underlying principles and workflows.

Comparison of mGluR4 Positive Allosteric Modulators

The table below summarizes the properties of this compound and other commonly used mGluR4 PAMs, including their potency and whether their on-target effects have been validated using knockout models.

CompoundTargetPotency (EC₅₀)Knockout ValidationKey Characteristics
This compound mGluR4~380 nMInferred from related compoundsImproved potency and selectivity over PHCCC.[1]
VU0155041 mGluR4~750 nMYesMixed allosteric agonist/PAM activity; used in behavioral studies with KO mice to confirm on-target effects.[2][3]
ADX88178 mGluR4~4-9 nMYesHighly potent and selective; brain-penetrant; on-target anxiolytic and anti-inflammatory effects confirmed in mGluR4 KO mice.[4][5][6]
(-)-PHCCC mGluR4~1.4 µMYes (in principle)Prototypical mGluR4 PAM, but suffers from lower potency and off-target effects on mGluR1.[7]
SIB-1893 mGluR4Micromolar rangeNo direct evidence foundAlso shows activity at mGluR5.[8]
MPEP mGluR4High micromolar rangeNo direct evidence foundPrimarily known as an mGluR5 antagonist, but has weak mGluR4 PAM activity.[8]

Experimental Protocols for On-Target Validation

The following are detailed methodologies for key experiments used to validate the on-target effects of mGluR4 PAMs using knockout models.

Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is adapted from studies validating the anxiolytic-like effects of ADX88178.[4]

Objective: To determine if the anxiolytic effect of an mGluR4 PAM is absent in mGluR4 knockout mice.

Animals: Adult male and female mGluR4 knockout mice and wild-type littermate controls.

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

Procedure:

  • Administer the mGluR4 PAM (e.g., ADX88178) or vehicle to both wild-type and knockout mice.

  • After a set pre-treatment time, place each mouse in the center of the EPM, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute session.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Analyze the data to compare the percentage of time spent and entries into the open arms between genotypes and treatment groups.

Expected Outcome: A selective mGluR4 PAM should increase the time spent in the open arms in wild-type mice, indicative of an anxiolytic effect. This effect should be absent in the mGluR4 knockout mice.

Electrophysiology: Whole-Cell Patch-Clamp Recordings in Cerebellar Slices

This protocol is based on studies investigating synaptic plasticity in the cerebellum.[3][9]

Objective: To assess whether the modulation of synaptic transmission by an mGluR4 PAM is dependent on the presence of the mGluR4 receptor.

Animals: Juvenile or adult mGluR4 knockout mice and wild-type littermate controls.

Procedure:

  • Prepare acute cerebellar slices from both wild-type and knockout mice.

  • Obtain whole-cell patch-clamp recordings from Purkinje cells.

  • Stimulate parallel fibers to evoke excitatory postsynaptic currents (EPSCs).

  • Establish a stable baseline recording of EPSCs.

  • Bath-apply the mGluR4 PAM (e.g., VU0155041) and observe its effect on the EPSC amplitude.

  • To induce long-term potentiation (LTP), a form of synaptic plasticity, apply a high-frequency stimulation protocol.

  • Continue recording to assess the magnitude of LTP in the presence of the compound.

Expected Outcome: An mGluR4 PAM is expected to modulate synaptic transmission (e.g., reduce transmitter release) and potentially rescue deficits in synaptic plasticity in a disease model. These effects should not be observed in slices from mGluR4 knockout mice.

Cellular Assay: Primary Microglia Culture for Anti-Inflammatory Effects

This protocol is derived from a study on the anti-inflammatory effects of ADX88178.[5][10]

Objective: To confirm that the anti-inflammatory effects of an mGluR4 PAM on microglia are mediated by mGluR4.

Materials: Primary microglia cultured from the brains of neonatal wild-type and mGluR4 knockout mice.

Procedure:

  • Culture primary microglia from both genotypes.

  • Pre-treat the cells with the mGluR4 PAM (e.g., ADX88178) or vehicle.

  • Stimulate the microglia with an inflammatory agent, such as lipopolysaccharide (LPS).

  • After an incubation period, collect the cell culture supernatant and cell lysates.

  • Measure the levels of pro-inflammatory markers, such as TNF-α, MHCII, and iNOS, using techniques like ELISA and immunocytochemistry.

Expected Outcome: The mGluR4 PAM should attenuate the LPS-induced increase in pro-inflammatory markers in microglia from wild-type mice. This anti-inflammatory effect should be absent in microglia cultured from mGluR4 knockout mice.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the logical workflow for validating on-target effects and the signaling pathway of mGluR4.

G cluster_workflow On-Target Validation Workflow start Hypothesis: Compound X acts on Target Y compound Administer Compound X start->compound wt Wild-Type Model (Target Y present) compound->wt ko Knockout Model (Target Y absent) compound->ko observe_wt Observe Effect A wt->observe_wt observe_ko Observe Effect A ko->observe_ko compare Compare Outcomes observe_wt->compare observe_ko->compare conclusion Conclusion: Effect A is on-target compare->conclusion Effect A present in WT, absent in KO off_target Conclusion: Effect A is off-target or indirect compare->off_target Effect A present in both

Caption: Logical workflow for validating on-target drug effects.

G cluster_pathway mGluR4 Signaling Pathway glutamate Glutamate mglur4 mGluR4 Receptor glutamate->mglur4 Binds to orthosteric site This compound This compound (PAM) This compound->mglur4 Binds to allosteric site g_protein Gi/o Protein mglur4->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces downstream Downstream Effects (e.g., ↓ Neurotransmitter Release) camp->downstream Regulates

Caption: Simplified mGluR4 signaling pathway.

By employing these rigorous validation strategies, researchers can confidently attribute the observed effects of this compound and other mGluR4 PAMs to their intended molecular target. This foundational knowledge is paramount for the continued development of selective modulators for mGluR4 as potential therapeutics for a range of central nervous system disorders.

References

Cross-Validation of VU0359516 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mGluR4 positive allosteric modulator (PAM) VU0359516, comparing its activity with other notable alternatives across different cell types. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support informed decisions in neuropharmacology research.

This guide delves into the performance of this compound, a widely used research tool for studying the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a promising target for neurological disorders such as Parkinson's disease. By comparing its activity in recombinant cell lines, the standard for initial drug screening, with performance in more physiologically relevant primary neuronal cells, this guide offers a nuanced understanding of its translational potential.

Comparative Analysis of mGluR4 Positive Allosteric Modulators

The in vitro potency of this compound and several alternative mGluR4 PAMs has been evaluated primarily in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human or rat mGluR4. These assays are crucial for initial characterization and structure-activity relationship (SAR) studies. The following tables summarize the half-maximal effective concentrations (EC50) of these compounds, providing a direct comparison of their potency.

CompoundCell TypeReceptorAssay TypeEC50 (nM)Fold ShiftReference
This compound CHOhuman mGluR4Calcium Mobilization~1,8002.5[1]
VU0155041 CHOhuman mGluR4Calcium Mobilization798Not Reported[2][3]
CHOrat mGluR4Calcium Mobilization693Not Reported[2][3]
ADX88178 HEK293human mGluR4Not Specified4Not Reported[4]
Not Specifiedrat mGluR4Not Specified9Not Reported[5]
Lu AF21934 Not Specifiedhuman mGluR4FLIPR500Not Reported[6]
Foliglurax (PXT002331) Not SpecifiedNot SpecifiedNot SpecifiedPotentNot Reported[7]

Table 1: In Vitro Potency of mGluR4 PAMs in Recombinant Cell Lines. This table presents the EC50 values of this compound and its alternatives in commonly used recombinant cell lines for assessing mGluR4 activity.

While data from recombinant cell lines are invaluable, understanding a compound's activity in a more native environment is critical for predicting its in vivo efficacy. The following table summarizes the available data on the activity of these PAMs in primary neuronal cell cultures.

CompoundCell TypeSpeciesEffectReference
This compound Primary Cortical NeuronsRatNot specified[1]
VU0155041 Striatal Medium Spiny NeuronsNot SpecifiedNo effect on NMDA receptor currents[2][3]
Nucleus AccumbensMouseRescued social behavior and normalized stereotypies in morphine-abstinent mice[8]
ADX88178 Primary MicrogliaMouseAttenuated LPS-induced inflammation[9]

Table 2: Activity of mGluR4 PAMs in Primary Neuronal and Glial Cells. This table highlights the observed effects of this compound and its alternatives in primary cell cultures, providing insights into their functional consequences in a more physiological context.

Experimental Protocols

To ensure reproducibility and facilitate the independent validation of these findings, detailed protocols for the most common assays are provided below.

Calcium Mobilization Assay in CHO cells (384-well format)

This protocol is adapted for use with a FlexStation or similar fluorescence imaging plate reader.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) in a T-75 flask until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES, pH 7.4).

  • Plate the cells in a 384-well black-walled, clear-bottom microplate at a density of 20,000 to 30,000 cells per well in 20 µL of culture medium.[10]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]

2. Dye Loading:

  • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to inhibit organic anion transporters.

  • Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

3. Compound Preparation:

  • Prepare serial dilutions of the test compounds (e.g., this compound) and control compounds in assay buffer at a concentration 5-10 times the final desired concentration.

4. Fluorescence Reading:

  • Set the FlexStation to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Acquire a baseline fluorescence reading for a set period (e.g., 10-20 seconds).

  • The instrument's integrated pipettor then adds a sub-maximal (EC20) concentration of glutamate to all wells, followed by the addition of the test compound.

  • Continue to record the fluorescence signal for a period of 1-3 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

  • Calculate the EC50 value by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Thallium Flux Assay in HEK293 or CHO cells expressing GIRK channels (384-well format)

This assay is suitable for Gαi/o-coupled receptors like mGluR4 and is often performed using a Functional Drug Screening System (FDSS).

1. Cell Preparation:

  • Culture HEK293 or CHO cells stably co-expressing the mGluR4 receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels.

  • Plate the cells in a 384-well black-walled, clear-bottom microplate at a density of 10,000 to 20,000 cells per well.

  • Incubate the plate overnight at 37°C and 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

3. Compound and Stimulus Plate Preparation:

  • Prepare a plate with the test compounds at the desired concentrations.

  • Prepare a stimulus buffer containing thallium sulfate (B86663) and an EC20 concentration of glutamate.

4. Fluorescence Reading:

  • Place the cell plate in the FDSS instrument.

  • Acquire a baseline fluorescence reading.

  • The instrument first adds the test compound to the wells, followed by a short incubation.

  • The stimulus buffer containing thallium and glutamate is then added, and the fluorescence is read kinetically for 1-2 minutes. The influx of thallium through the activated GIRK channels leads to an increase in fluorescence.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to the activity of the GIRK channels.

  • Calculate the EC50 values by plotting the rate of thallium flux against the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds PAM This compound (PAM) PAM->mGluR4 Potentiates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle Inhibits Exocytosis cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Allows Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Neurotransmitter_Release Neurotransmitter Release (Inhibited) Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: mGluR4 Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-mGluR4) start->cell_culture plate_cells Plate Cells (384-well) cell_culture->plate_cells dye_loading Dye Loading (e.g., Fluo-4 AM) plate_cells->dye_loading assay_run Run Assay (e.g., Calcium Mobilization) dye_loading->assay_run compound_prep Compound Preparation (this compound & Alternatives) compound_prep->assay_run data_acquisition Data Acquisition (Fluorescence Reading) assay_run->data_acquisition data_analysis Data Analysis (EC50 Calculation) data_acquisition->data_analysis comparison Compare Potency Across Compounds data_analysis->comparison end End comparison->end

Caption: Experimental Workflow for mGluR4 PAM Screening.

Conclusion

This compound remains a valuable tool for investigating mGluR4 function. However, its potency in recombinant cell lines appears to be lower than some more recently developed alternatives like ADX88178. While direct comparative data in native neuronal systems is still emerging, the available information suggests that the functional consequences of mGluR4 modulation by these PAMs are consistent with the known role of the receptor in regulating neurotransmission and neuroinflammation.[9][11] Researchers should consider the specific requirements of their experimental system when selecting an appropriate mGluR4 PAM. For studies requiring high potency, compounds like ADX88178 may be more suitable. However, the extensive characterization of this compound in various in vitro and in vivo models provides a strong foundation for its continued use as a reference compound. Future studies directly comparing the potency and efficacy of these compounds in primary neuronal subtypes will be crucial for fully understanding their therapeutic potential.

References

Comparative Analysis: VU0359516 and Orthosteric mGluR4 Agonists in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Pharmacology

This guide provides a detailed comparative analysis of the positive allosteric modulator (PAM) VU0359516 and classical orthosteric agonists of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a key therapeutic target for a range of neurological disorders, including Parkinson's disease, understanding the nuanced differences between these two classes of activators is critical for advancing drug development programs. This document outlines their distinct mechanisms of action, presents comparative pharmacological data, and details the experimental protocols used to generate these findings.

Introduction: Two Mechanisms of mGluR4 Activation

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission.[1] Its activation leads to the inhibition of adenylyl cyclase through Gαi/o coupling, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects.[1][2] This inhibitory function makes mGluR4 an attractive target for diseases characterized by excessive glutamate signaling.

The two primary modes of activating mGluR4 are through orthosteric and allosteric modulation:

  • Orthosteric Agonists: These ligands, such as the endogenous neurotransmitter glutamate and synthetic analogs like L-AP4 and LSP4-2022, bind directly to the highly conserved glutamate binding site located in the extracellular Venus flytrap (VFT) domain of the receptor.[3]

  • Positive Allosteric Modulators (PAMs): Compounds like VU0155041 and ML128 bind to a distinct, less conserved allosteric site within the seven-transmembrane (7TM) domain of the receptor.[4] PAMs do not typically activate the receptor on their own but rather enhance the affinity and/or efficacy of the endogenous agonist, glutamate.[1][5] Some PAMs, however, may exhibit "ago-PAM" activity, demonstrating both direct agonism and potentiation.

dot

cluster_orthosteric Orthosteric Agonism cluster_allosteric Allosteric Modulation Orthosteric Agonist Orthosteric Agonist VFT Domain VFT Domain Orthosteric Agonist->VFT Domain Binds to Glutamate Site mGluR4 Activation mGluR4 Activation VFT Domain->mGluR4 Activation Conformational Change PAM PAM 7TM Domain 7TM Domain PAM->7TM Domain Binds to Allosteric Site 7TM Domain->mGluR4 Activation Enhances Glutamate Binding/Efficacy Glutamate Glutamate Glutamate->VFT Domain

Caption: Orthosteric vs. Allosteric mGluR4 Activation.

Quantitative Comparison of mGluR4 Agonists

The following tables summarize the in vitro potency and selectivity of representative mGluR4 PAMs and orthosteric agonists. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.

Table 1: mGluR4 Positive Allosteric Modulators (PAMs)

CompoundTypeHuman mGluR4 EC50Rat mGluR4 EC50Selectivity ProfileReference(s)
VU0155041 PAM / Ago-Potentiator750 nM-Highly selective vs. mGluR1, 2, 5, 7, 8
ML128 (VU0361737) PAM240 nM110 nM>30 µM vs. mGluRs 1, 2, 3, 5, 7, 8
(-)-PHCCC PAM4.1 µM-Partial antagonist at mGluR1b[4][5]

Table 2: mGluR4 Orthosteric Agonists

CompoundTypemGluR4 EC50mGluR7 EC50mGluR8 EC50Selectivity NotesReference(s)
L-AP4 Orthosteric Agonist0.13 µM249 µM0.29 µMPotent at mGluR4, 6, and 8; weak at mGluR7
LSP4-2022 Orthosteric Agonist0.11 µM11.6 µM29.2 µM>100-fold selective for mGluR4 over mGluR7/8

Signaling Pathway of mGluR4

Activation of mGluR4, whether by an orthosteric agonist or a PAM in the presence of glutamate, initiates a canonical Gαi/o signaling cascade. This pathway is a key mechanism for neuronal inhibition.

dot

mGluR4_Signaling_Pathway Agonist/PAM + Glutamate Agonist/PAM + Glutamate mGluR4 mGluR4 Agonist/PAM + Glutamate->mGluR4 G_protein Gαi/o Gβγ mGluR4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->AC converts PKA Protein Kinase A Cellular_Response Modulation of Ion Channels & Neurotransmitter Release

Caption: mGluR4 Gαi/o-coupled signaling cascade.

Experimental Protocols

The characterization of this compound and orthosteric mGluR4 agonists relies on robust in vitro functional assays. Below are detailed methodologies for two common assays used in their evaluation.

Calcium Mobilization Assay

This assay is used to measure receptor activation in cells co-expressing mGluR4 and a chimeric G-protein (e.g., Gαqi5) that redirects the Gαi/o signal to the Gαq pathway, resulting in a measurable increase in intracellular calcium.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gαqi5) are plated in 384-well, black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in an assay buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken. The test compound (PAM or orthosteric agonist) is added at various concentrations.

  • Agonist Addition (for PAMs): For testing PAM activity, after a 2.5-minute incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.

  • Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The maximum fluorescence signal is used to determine the concentration-response curve, from which the EC50 value is calculated using a four-parameter logistical equation.

Thallium Flux Assay

This assay is employed for cells where mGluR4 is co-expressed with a G-protein-gated inwardly rectifying potassium (GIRK) channel. Receptor activation by Gαi/o leads to the opening of the GIRK channel, and the resulting influx of thallium (a surrogate for potassium) is measured with a thallium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably co-expressing the mGluR4 and GIRK channels are plated in 384-well poly-D-lysine coated microplates and cultured overnight.

  • Dye Loading: The culture medium is replaced with an assay buffer containing a thallium-sensitive dye (e.g., FluxOR™) and incubated for 1 hour at room temperature.

  • Compound and Thallium Addition: The plate is placed in an instrument like the FDSS (Functional Drug Screening System). Test compounds are added, and after a brief incubation (approximately 2.5 minutes), a stimulus buffer containing thallium sulfate (B86663) is added.

  • Data Acquisition: The increase in fluorescence due to thallium influx is measured kinetically.

  • Data Analysis: The rate of fluorescence increase is proportional to channel activity. Concentration-response curves are generated to determine the EC50 values for the test compounds.

dot

Experimental_Workflow cluster_setup Assay Setup cluster_screening Screening cluster_analysis Data Analysis A Plate cells expressing mGluR4 and reporter (e.g., Gqi5 or GIRK) B Incubate overnight A->B C Load cells with fluorescent dye (Fluo-4 or FluxOR) B->C D Add test compounds (PAM or Agonist) C->D E Incubate (for PAMs) D->E PAMs only F Add Stimulus (Glutamate or Thallium) D->F Agonists E->F G Measure fluorescence change (FDSS or FLIPR) F->G H Generate concentration- response curves G->H I Calculate EC50 values H->I

Caption: General workflow for in vitro functional assays.

Conclusion: Therapeutic Implications

The comparative analysis of mGluR4 PAMs and orthosteric agonists reveals distinct pharmacological profiles that have significant implications for therapeutic development.

  • Selectivity: While highly selective orthosteric agonists like LSP4-2022 have been developed, achieving subtype selectivity within the group III mGluRs remains a challenge due to the conserved nature of the glutamate binding site. PAMs, by targeting a less conserved allosteric site, can offer a higher degree of subtype selectivity, potentially reducing off-target effects.[5]

  • Spatiotemporal Control: A key advantage of PAMs is that they only act in the presence of the endogenous agonist, glutamate.[5] This preserves the natural spatial and temporal patterns of synaptic transmission, offering a more modulatory and potentially safer therapeutic approach compared to the constant receptor activation by an orthosteric agonist.

  • "Ceiling" Effect and Desensitization: Allosteric modulation is typically saturable, meaning that once the allosteric site is occupied, increasing the dose of the PAM does not produce a greater effect. This "ceiling" can reduce the risk of overdose. Furthermore, by preserving the physiological pattern of receptor activation, PAMs may induce less receptor desensitization and tachyphylaxis compared to orthosteric agonists.[5]

References

A Comparative Analysis of VU0359516 and Foliglurax: Two Positive Allosteric Modulators of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): VU0359516 and foliglurax (B1653653). While both compounds target mGluR4, a receptor implicated in Parkinson's disease and other neurological disorders, their developmental paths and pharmacological profiles exhibit key differences.

Foliglurax, also known as PXT002331, advanced to Phase II clinical trials for Parkinson's disease before its development was discontinued (B1498344) due to a lack of significant efficacy compared to placebo.[1][2][3] In contrast, this compound is a preclinical candidate from a series of compounds developed at Vanderbilt University, with research focused on optimizing potency, selectivity, and pharmacokinetic properties. This guide will delve into the available data for both molecules, presenting a comparative overview of their performance and the experimental methods used for their evaluation.

Mechanism of Action: Targeting mGluR4

Both this compound and foliglurax are positive allosteric modulators of mGluR4.[4][5][6] This means they do not directly activate the receptor themselves but bind to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. In the context of Parkinson's disease, enhancing mGluR4 activity is thought to normalize glutamatergic and GABAergic neurotransmission in the basal ganglia, offering a potential non-dopaminergic therapeutic strategy.

cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds G_protein Gi/o mGluR4->G_protein Activates PAM This compound or Foliglurax PAM->mGluR4 Binds (Allosteric Site) AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter_Release Promotes

Caption: Signaling pathway of mGluR4 positive allosteric modulation.

Comparative Pharmacological Data

While extensive head-to-head comparative data is not publicly available, we can compile key pharmacological parameters from independent studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

ParameterThis compoundFoliglurax (PXT002331)Reference
Target mGluR4mGluR4[4][5]
Mechanism Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)[4][5]
EC50 (Human mGluR4) 13 nM79 nM[4]
Selectivity >1000-fold selective over other mGluRsHighly selective for mGluR4[4][5]
Brain Penetration CNS PenetrantBrain-penetrant[4][5]
Clinical Development PreclinicalPhase II (Discontinued)[1][2][3][4]

Preclinical Efficacy in Parkinson's Disease Models

Both this compound and foliglurax have demonstrated efficacy in preclinical models of Parkinson's disease.

This compound: In a rat model of Parkinson's disease, this compound was shown to reverse haloperidol-induced catalepsy, a measure of motor impairment. This effect is indicative of a potential to alleviate parkinsonian motor symptoms.

Foliglurax: Preclinical studies with foliglurax also showed promising results in rodent and primate models of Parkinson's disease, which supported its advancement into clinical trials.[1]

Experimental Protocols

The characterization of mGluR4 PAMs like this compound and foliglurax involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Potency and Selectivity Assays

1. Calcium Mobilization Assay:

  • Objective: To determine the EC50 of the compound in potentiating the response to an EC20 concentration of glutamate.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gqi5) that couples the Gαi-linked receptor to the Gαq signaling pathway, enabling a calcium readout.

  • Method:

    • Cells are plated in 384-well plates and incubated overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (e.g., this compound or foliglurax) is added at various concentrations.

    • A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data is normalized to the maximal glutamate response and EC50 values are calculated using a four-parameter logistic equation.

  • Selectivity: The same assay is performed on cell lines expressing other mGluR subtypes to assess off-target activity.

start CHO cells expressing mGluR4 and Gqi5 plate Plate cells in 384-well plate start->plate load Load with calcium dye plate->load add_compound Add test compound (e.g., this compound) load->add_compound add_glutamate Add EC20 glutamate add_compound->add_glutamate measure Measure fluorescence (calcium signal) add_glutamate->measure analyze Analyze data and calculate EC50 measure->analyze

Caption: Workflow for the in vitro calcium mobilization assay.

In Vivo Efficacy Model

1. Haloperidol-Induced Catalepsy in Rats:

  • Objective: To assess the ability of the compound to reverse motor deficits analogous to parkinsonian akinesia.

  • Animal Model: Male Sprague-Dawley rats.

  • Method:

    • Rats are administered haloperidol, a dopamine (B1211576) D2 receptor antagonist, to induce catalepsy.

    • The test compound (e.g., this compound) is administered at various doses.

    • Catalepsy is assessed at different time points by placing the rat's forepaws on a raised bar and measuring the time it takes for the rat to remove its paws (descent latency).

    • A reduction in descent latency compared to vehicle-treated animals indicates an anti-cataleptic effect.

Summary and Conclusion

Both this compound and foliglurax are potent and selective mGluR4 PAMs with demonstrated preclinical efficacy in models of Parkinson's disease. This compound exhibits a higher in vitro potency at the human mGluR4 receptor compared to foliglurax. While foliglurax's journey through clinical trials ultimately did not lead to its approval, the insights gained from its development are invaluable for the continued exploration of mGluR4 as a therapeutic target. The preclinical profile of this compound suggests it is a promising compound for further investigation. The continued development of novel mGluR4 PAMs with optimized pharmacological and pharmacokinetic properties remains a key area of research in the quest for new treatments for Parkinson's disease and other neurological disorders.

References

Benchmarking a Novel mGluR4 Modulator Against First-Generation Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound VU0359516: Extensive searches for the mGluR4 modulator "this compound" did not yield any specific public data. It is possible that this is a typographical error or refers to a compound that is not yet widely documented. However, research from Vanderbilt University has produced a number of well-characterized mGluR4 positive allosteric modulators (PAMs) with the "VU" designation. This guide will therefore focus on a representative and well-documented Vanderbilt compound, VU0155041 , and compare it against the first-generation mGluR4 modulator, (-)-PHCCC , to provide a framework for evaluating such compounds.

This guide provides a detailed comparison of the pharmacological and in vivo performance of these mGluR4 positive allosteric modulators (PAMs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Data Presentation: In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters for VU0155041 and the first-generation mGluR4 PAM, (-)-PHCCC.

ParameterVU0155041(-)-PHCCC
Potency (EC50) ~500 nM4.1 µM[1]
Fold Shift of Glutamate (B1630785) EC50 ~8-fold5.5-fold[1]
Selectivity No significant activity at other mGluR subtypesPartial antagonist at mGluR1b[2]
Aqueous Solubility Soluble in aqueous vehiclePoor
Mode of Action Mixed allosteric agonist/PAMPositive Allosteric Modulator

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to characterize mGluR4 PAMs.

In Vitro Potency and Selectivity Assays

Objective: To determine the potency (EC50) and selectivity of a compound at the mGluR4 receptor.

Methodology:

  • Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing human or rat mGluR4 are cultured. To facilitate measurement of receptor activation, these cells are often co-transfected with a chimeric G-protein (e.g., Gαqi5) that couples the Gαi/o-linked mGluR4 to the phospholipase C pathway, enabling the measurement of intracellular calcium mobilization.

  • Calcium Mobilization Assay:

    • Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • The test compound (e.g., VU0155041 or (-)-PHCCC) is added at various concentrations.

    • After a short incubation period, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

    • Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The potentiation of the glutamate response by the PAM is measured. The EC50 value, which is the concentration of the PAM that produces 50% of the maximal potentiation, is calculated from the concentration-response curve.

  • Selectivity Profiling: To assess selectivity, the compound is tested against a panel of other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8) using similar functional assays.

In Vivo Efficacy Models

Objective: To evaluate the therapeutic potential of mGluR4 PAMs in animal models of neurological disorders, such as Parkinson's disease.

Methodology (Haloperidol-Induced Catalepsy Model):

  • Animal Model: Rodents (rats or mice) are used.

  • Induction of Catalepsy: Animals are administered haloperidol, a dopamine (B1211576) D2 receptor antagonist, which induces a cataleptic state, characterized by an inability to correct an externally imposed posture. This serves as a model for the motor deficits observed in Parkinson's disease.

  • Drug Administration: The test compound (mGluR4 PAM) is administered, typically via intracerebroventricular (i.c.v.) or systemic (e.g., intraperitoneal, i.p.) injection, at various doses.

  • Behavioral Assessment: The degree of catalepsy is measured at specific time points after drug administration. A common method is the "bar test," where the animal's forepaws are placed on a raised bar, and the time it takes for the animal to remove its paws is recorded. A longer latency indicates a greater cataleptic state.

  • Data Analysis: The ability of the mGluR4 PAM to reverse the haloperidol-induced catalepsy is quantified by comparing the latency times of the drug-treated group to a vehicle-treated control group.

Mandatory Visualizations

mGluR4 Signaling Pathway

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate_Release Glutamate Release mGluR4 mGluR4 Gi_Go Gi/o mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi_Go->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Ca_Influx->Glutamate_Release Triggers Glutamate Glutamate Glutamate->mGluR4 Activates PAM mGluR4 PAM (e.g., VU0155041) PAM->mGluR4 Potentiates

Caption: Simplified mGluR4 signaling cascade in a presynaptic terminal.

Experimental Workflow for mGluR4 PAM Evaluation

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Cell_Culture Stable cell line expressing mGluR4 (e.g., CHO, HEK293) Functional_Assay Calcium mobilization or cAMP accumulation assay Cell_Culture->Functional_Assay Potency Determine EC50 (Potency) Functional_Assay->Potency Selectivity Screen against other mGluR subtypes Functional_Assay->Selectivity Animal_Model Select appropriate animal model (e.g., Haloperidol-induced catalepsy) Potency->Animal_Model Selectivity->Animal_Model Drug_Admin Administer mGluR4 PAM (e.g., i.c.v. or i.p.) Animal_Model->Drug_Admin Behavioral Assess behavioral endpoints (e.g., Bar test for catalepsy) Drug_Admin->Behavioral Efficacy Evaluate in vivo efficacy Behavioral->Efficacy End Candidate Selection Efficacy->End Start Compound Synthesis Start->Cell_Culture

Caption: A typical workflow for the preclinical evaluation of mGluR4 PAMs.

References

A Comparative Analysis of VU0359516 and L-DOPA for In Vivo Efficacy in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the novel M1 positive allosteric modulator (PAM), VU0359516, and the gold-standard Parkinson's disease treatment, L-DOPA. The available preclinical data indicates that these two compounds have distinct therapeutic targets in the context of Parkinson's disease. L-DOPA primarily addresses motor deficits, while this compound and related compounds are investigated for their potential to ameliorate cognitive impairments associated with the disease. This guide will objectively present the experimental data for each compound in its respective therapeutic area.

Executive Summary

L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease, demonstrating significant improvements in motor function in various animal models. However, its long-term use is associated with the development of motor complications. This compound-related M1 PAMs, such as VU0453595, have shown promise in preclinical models of cognitive dysfunction, a common non-motor symptom of Parkinson's disease. There is currently a lack of evidence supporting the efficacy of this compound or similar M1 PAMs in treating the motor symptoms of Parkinson's disease. Therefore, this guide presents a comparison of their efficacy in their distinct therapeutic domains.

Data Presentation

Table 1: In Vivo Efficacy of L-DOPA on Motor Symptoms in Rodent Models of Parkinson's Disease
Animal ModelBehavioral TestL-DOPA DoseKey Findings
6-OHDA Lesioned MiceForelimb Akinesia6 mg/kgSignificantly relieved akinetic deficits.[1]
6-OHDA Lesioned MiceAbnormal Involuntary Movements (AIMs)6 mg/kg (daily)Induced AIMs affecting orofacial, trunk, and forelimb muscles.[1]
6-OHDA Lesioned MiceLocomotor Activity10 mg/kg (oral)Significantly reversed the decrease in traveled distance.[2]
Pitx3 Null Mutant MiceNormal and Dyskinetic Movements0.5 - 20 mg/kgDose-dependently stimulated both normal and dyskinetic movements.[3]
6-OHDA Lesioned RatsForelimb SteppingNot specifiedShowed drug-induced motor improvement.[4]
Table 2: In Vivo Efficacy of this compound-related M1 PAMs on Cognitive Function in Rodent Models
CompoundAnimal ModelBehavioral TestDoseKey Findings
VU0453595PCP-treated Mice (Schizophrenia model)Social Interaction1, 3, or 10 mg/kg (i.p.)Rescued deficits in social interaction.[5]
VU0453595Rodent model of cognitive impairmentNovel Object RecognitionNot specifiedShowed robust efficacy in improving object recognition memory.[6]
SUVN-I7016031Haloperidol-induced memory deficit (PDD model)Not specifiedNot specifiedReversed memory deficits.[7]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

A widely used model that involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats.[1][4] This leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease and resulting in motor deficits on the contralateral side of the body.

MPTP Mouse Model of Parkinson's Disease

This model involves the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of mice.[8][9] This model recapitulates many of the motor and neurochemical features of Parkinson's disease.

Behavioral Assessments of Motor Function
  • Cylinder Test: This test assesses forelimb use asymmetry in rodents with unilateral lesions. The animal is placed in a transparent cylinder, and the number of wall touches with each forepaw is recorded. A preference for the ipsilateral forelimb indicates a motor deficit in the contralateral limb.[10][11][12][13][14]

  • Rotarod Test: This test evaluates motor coordination and balance. Rodents are placed on a rotating rod that gradually accelerates, and the latency to fall is measured.[15][16][17][18]

  • Open Field Test: This test measures general locomotor activity and exploratory behavior. The animal is placed in an open arena, and parameters such as distance traveled, speed, and time spent in different zones are recorded.[19][20][21]

Behavioral Assessments of Cognitive Function
  • Novel Object Recognition Test: This test assesses learning and memory. An animal is habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[6]

  • Social Interaction Test: This test evaluates social recognition memory. An animal is exposed to a juvenile mouse and, after a delay, is re-exposed to the same and a novel juvenile mouse. The preference for interacting with the novel mouse indicates social memory.

Mechanism of Action and Signaling Pathways

L-DOPA

L-DOPA is a precursor to dopamine (B1211576) that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels in the striatum of Parkinson's disease patients. This restoration of dopamine signaling alleviates motor symptoms.

L_DOPA_Pathway LDOPA L-DOPA BBB Blood-Brain Barrier LDOPA->BBB Crosses Dopamine Dopamine BBB->Dopamine Converted by DOPA Decarboxylase Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Activates Motor_Control Modulation of Motor Control Circuits Dopamine_Receptors->Motor_Control

Caption: L-DOPA Signaling Pathway.

This compound (M1 Positive Allosteric Modulator)

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine. M1 receptors are involved in cognitive processes, and their potentiation is hypothesized to improve cognitive function.[22] The relevance of M1 PAMs for motor symptoms in Parkinson's disease is not well-established and some evidence suggests that M1 receptor blockade might be beneficial for motor control.

M1_PAM_Pathway Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Binds to Orthosteric Site Cognitive_Function Modulation of Cognitive Circuits M1_Receptor->Cognitive_Function Enhanced Signaling This compound This compound (M1 PAM) This compound->M1_Receptor Binds to Allosteric Site

Caption: M1 PAM Signaling Pathway.

Experimental Workflow

A typical preclinical study to evaluate the efficacy of a novel compound for Parkinson's disease would follow the workflow below.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral and Neurochemical Assessment Model_Induction Induce Parkinson's Model (e.g., 6-OHDA or MPTP) Treatment Administer Test Compound (e.g., this compound or L-DOPA) Model_Induction->Treatment Motor_Assessment Motor Function Tests (Rotarod, Cylinder Test, etc.) Treatment->Motor_Assessment Cognitive_Assessment Cognitive Function Tests (Novel Object Recognition, etc.) Treatment->Cognitive_Assessment Neurochemical_Analysis Post-mortem Neurochemical and Histological Analysis Motor_Assessment->Neurochemical_Analysis Cognitive_Assessment->Neurochemical_Analysis

Caption: Preclinical Experimental Workflow.

Conclusion

The available evidence strongly supports the efficacy of L-DOPA in mitigating motor deficits in established animal models of Parkinson's disease. In contrast, this compound and related M1 PAMs have primarily been evaluated for their potential to treat cognitive symptoms associated with neurodegenerative and psychiatric disorders, including Parkinson's disease dementia. There is a clear lack of data supporting a role for M1 PAMs in the treatment of Parkinsonian motor symptoms. Future research should aim to directly compare the cognitive-enhancing effects of M1 PAMs with existing therapies for dementia in Parkinson's disease and to explore other potential non-dopaminergic targets for motor symptom relief. For researchers and drug developers, this distinction is critical for designing appropriate preclinical studies and for the clinical positioning of these different therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of VU0359516: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of a Novel Research Chemical

It is imperative to treat unknown substances or novel compounds as potentially hazardous. This guidance is based on general principles of chemical safety and waste management. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Quantitative Data on Hazardous Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation 55 gallons[2]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)[2]
Maximum Storage Time Up to 12 months (if volume limits are not exceeded)[2]
Removal Deadline Within 3 calendar days after accumulation limit is reached[2]
Corrosivity (pH) ≤ 2 or ≥ 12.5 for aqueous solutions[2]
Empty Container Rinsing Triple rinse with a solvent equal to ~5% of container volume[2][3]

General Protocol for the Disposal of Laboratory Chemical Waste

The following step-by-step procedure should be followed for the disposal of VU0359516 or any other laboratory chemical for which a specific disposal protocol is not available.

1. Hazard Assessment and Waste Minimization:

  • Characterize the Waste: Before beginning any disposal process, assess the potential hazards of the chemical. While detailed information on this compound is sparse, it should be handled as a potentially hazardous substance.

  • Waste Minimization: A core principle of laboratory safety is to minimize waste generation. This can be achieved by ordering the smallest necessary quantities of chemicals and substituting with non-hazardous alternatives where feasible.[2][4]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste.[2] This includes, but is not limited to:

    • Safety Goggles or a Face Shield

    • Chemical-Resistant Gloves

    • A Laboratory Coat

3. Segregation of Chemical Waste:

  • Proper segregation is crucial to prevent dangerous reactions.[2][3]

  • Do not mix incompatible wastes. For instance, acids should be stored separately from bases, and oxidizing agents should be kept apart from organic compounds.[2]

  • Solid and liquid wastes must be collected in separate, clearly labeled containers.[2]

  • Avoid mixing non-hazardous waste with hazardous waste to minimize disposal costs and environmental impact.[2]

4. Waste Container Selection and Labeling:

  • Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[2][3]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][3]

  • Complete the Label: The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the date the first waste was added, and the name of the principal investigator or laboratory.[2][3]

5. Waste Accumulation and Storage:

  • Safe Addition of Waste: Carefully add the chemical waste to the designated container, ensuring not to overfill (do not exceed 90% capacity).[2]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[2][3]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.[3]

6. Arranging for Disposal:

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[3] Do not dispose of chemical waste down the drain under any circumstances.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Assess Hazards B Select & Pre-Label Compatible Container A->B C Don Appropriate PPE B->C D Add Waste to Container (Do not exceed 90%) C->D E Securely Close Container D->E F Store in Designated Area (Secondary Containment) E->F G Container Full or Project Complete F->G H Contact EHS for Pickup G->H

Caption: General workflow for chemical waste disposal.

References

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